1-tert-butyl-3-phenylthiourea
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-tert-butyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCTNQTJNGVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162376 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14327-04-9 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-tert-butyl-3-phenyl-2-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-tert-butyl-3-phenylthiourea, a versatile compound with applications in various fields of chemical research, including materials science and medicinal chemistry.[1][2] The document details the prevalent synthetic methodology, experimental protocols, and characterization data, presented in a clear and structured format to facilitate its use by researchers and professionals in drug development and related scientific disciplines.
Synthesis Methodology
The most common and efficient method for the synthesis of this compound is the nucleophilic addition of tert-butylamine to phenyl isothiocyanate. This reaction is straightforward and typically proceeds with high yield under mild conditions. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.
Experimental Protocol
This section outlines a detailed procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 1.0 |
| tert-Butylamine | C₄H₁₁N | 73.14 | 1.0 - 1.1 |
| Solvent (e.g., Acetonitrile, Dichloromethane) | - | - | - |
2.2. Reaction Setup and Procedure
-
Reaction Vessel: A round-bottom flask of appropriate size is equipped with a magnetic stir bar.
-
Reagent Addition: Phenyl isothiocyanate is dissolved in a suitable solvent such as acetonitrile or dichloromethane within the reaction flask.
-
To this solution, tert-butylamine (1.0 to 1.1 molar equivalents) is added dropwise at room temperature with continuous stirring. The addition is typically performed using a dropping funnel to control the rate of addition, especially for larger scale reactions, to manage any potential exotherm.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate) to observe the disappearance of the starting materials.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure this compound as a solid.
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
| Parameter | Value |
| Melting Point | 134-136 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.20 (m, 5H, Ar-H), 6.15 (br s, 1H, NH), 5.95 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 180.5 (C=S), 137.5 (Ar-C), 129.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 53.0 (C(CH₃)₃), 30.0 (C(CH₃)₃) |
| Purity | >99% achievable with proper purification.[1] |
| Appearance | White to off-white crystalline solid. |
Visualized Workflows and Mechanisms
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
4.2. Reaction Mechanism
Caption: Mechanism of nucleophilic addition for thiourea formation.
References
An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-tert-butyl-3-phenylthiourea, a versatile organic compound with significant potential in pharmaceutical and materials science applications. This document collates available data on its physicochemical characteristics, spectral properties, and biological activities, offering detailed experimental protocols and visual representations of its mechanistic pathways.
Core Chemical Properties
This compound, with the CAS number 14327-04-9, is a substituted thiourea derivative featuring a bulky tert-butyl group and an aromatic phenyl group attached to the thiourea core. These structural features impart specific chemical reactivity and biological activity to the molecule.
| Property | Value | Reference |
| Molecular Formula | C11H16N2S | [1][2] |
| Molecular Weight | 208.32 g/mol | [1][2] |
| Appearance | White to light tan crystalline powder | |
| Melting Point | 145-150 °C (for the related compound Phenylthiourea) | [3] |
| Boiling Point | 287.1°C at 760 mmHg | [4] |
| Density | 1.103 g/cm³ | [4] |
| Vapour Pressure | 0.00254 mmHg at 25°C | [4] |
| Flash Point | 127.4°C | [4] |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. Sparingly soluble in aqueous buffers. | [5] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds.
| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |
| ¹H NMR | Singlet around 1.0-1.5 ppm (9H, tert-butyl group); Multiplets in the aromatic region (5H, phenyl group); Broad singlets for the N-H protons.[6] |
| ¹³C NMR | Resonances for the tert-butyl methyl carbons between 20-42 ppm; Signals for the quaternary carbon of the tert-butyl group; Aromatic carbon signals in the downfield region; A characteristic signal for the thiocarbonyl (C=S) carbon.[6][7] |
| FTIR (cm⁻¹) | N-H stretching vibrations in the range of 3100-3400 cm⁻¹; C-H stretching of the aromatic and aliphatic groups; C=S stretching vibration. |
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with tert-butylamine.
Materials:
-
Phenyl isothiocyanate
-
tert-Butylamine
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve phenyl isothiocyanate in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.
-
Slowly add a solution of tert-butylamine in the same solvent to the flask with continuous stirring at room temperature.
-
The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, or a mixture of hexane and dichloromethane).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[8]
-
Process the spectra to identify the chemical shifts, coupling constants, and integration values to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample as a KBr pellet or as a thin film.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Biological Activities and Signaling Pathways
Thiourea derivatives, including this compound, have garnered significant interest for their diverse biological activities.
Anticancer Activity and Apoptosis Induction
Several studies have demonstrated the pro-apoptotic effects of phenylthiourea derivatives in various cancer cell lines.[8] This activity is often mediated through the intrinsic apoptosis pathway.
Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
The induction of apoptosis by phenylthiourea derivatives often involves the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to programmed cell death.[9][10][11][12] Some evidence also suggests the involvement of the EGFR and SIRT1 signaling pathways in the anticancer effects of related compounds.[13] Furthermore, these compounds have been shown to inhibit the secretion of inflammatory cytokines like IL-6 and induce the production of reactive oxygen species (ROS) in tumor cells.
Enzyme Inhibition: Tyrosinase
Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[14] The mechanism of inhibition is believed to be competitive, where the thiourea derivative binds to the active site of the enzyme, preventing the binding of the natural substrate, L-tyrosine.
References
- 1. This compound CAS#: 14327-04-9 [m.chemicalbook.com]
- 2. 1-TERT-BUTYL-3-PHENYL-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: 1-tert-butyl-3-phenylthiourea - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of 1-tert-butyl-3-phenylthiourea. Based on available scientific literature, the primary mechanism of action for the broader class of phenylthiourea compounds is the inhibition of tyrosinase (phenoloxidase), a key enzyme in melanin biosynthesis. While specific quantitative data for the 1-tert-butyl derivative is limited in publicly accessible literature, this document extrapolates the well-documented activity of the parent compound, phenylthiourea, as a competitive inhibitor of tyrosinase. Additionally, this guide addresses the reported activity of 1-alkyl-3-phenylthiourea analogues as high-density lipoprotein (HDL) elevating agents, noting the current lack of a detailed public understanding of the underlying molecular mechanism. This guide includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and drug development efforts.
Introduction
This compound belongs to the class of N-alkyl-N'-phenylthioureas, which have garnered interest for their diverse biological activities. The core phenylthiourea scaffold is a recognized pharmacophore, known to interact with various biological targets. This document focuses on elucidating the primary mechanisms through which this compound is proposed to exert its biological effects, with a focus on enzyme inhibition and lipid metabolism.
Primary Mechanism of Action: Tyrosinase Inhibition
The most extensively documented mechanism of action for phenylthiourea and its derivatives is the inhibition of tyrosinase (EC 1.14.18.1), also known as phenoloxidase. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
Based on studies of the parent compound, phenylthiourea (PTU), the inhibition mechanism is competitive.[1][2][3] This indicates that this compound likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The thiourea moiety is believed to chelate the copper ions within the enzyme's active site, thereby blocking its catalytic activity.[2]
Quantitative Data for Phenylthiourea Inhibition of Tyrosinase
The following table summarizes the key quantitative parameters for the inhibition of tyrosinase by the parent compound, phenylthiourea. It is important to note that these values may differ for this compound due to the presence of the bulky tert-butyl group, which can influence binding affinity.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.55 ± 0.07 µM | Mushroom Phenoloxidase | L-DOPA (1 mM) | [1] |
| Ki | 0.21 ± 0.09 µM | Mushroom Phenoloxidase | L-DOPA | [1][2][3] |
Signaling Pathway: Competitive Inhibition of Tyrosinase
The following diagram illustrates the competitive inhibition of tyrosinase by a phenylthiourea compound.
Caption: Competitive inhibition of tyrosinase by this compound.
Secondary Reported Activity: HDL Elevation
Analogues of 1-alkyl-3-phenylthiourea, which includes the 1-tert-butyl derivative, have been evaluated as orally active agents that can elevate high-density lipoprotein (HDL) and apolipoprotein A-I (Apo A-I) levels, as well as lower triglycerides.[4][5][6] Several derivatives in this class were found to be more effective than the standard drug, gemfibrozil, in preclinical animal models.[4]
Despite this reported activity, the specific molecular mechanism by which these compounds increase HDL and Apo A-I remains to be fully elucidated in the public domain. Further research is required to identify the cellular targets and signaling pathways involved in this lipid-modulating effect.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the mechanism of action of this compound, based on standard assays described in the literature.
Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol is adapted from studies on phenylthiourea.[1]
Objective: To determine the inhibitory effect of this compound on the catalytic activity of tyrosinase.
Materials:
-
Mushroom tyrosinase (phenoloxidase)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Varying concentrations of this compound solution
-
Tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period (e.g., 20 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the type of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.
Experimental Workflow for Inhibition Kinetics
The following diagram outlines a typical workflow for determining the inhibition kinetics of a compound like this compound.
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Summary and Future Directions
The primary mechanism of action of this compound is strongly suggested to be the competitive inhibition of tyrosinase, based on extensive evidence from its parent compound, phenylthiourea. This activity provides a strong rationale for its investigation in applications related to hyperpigmentation disorders. The presence of the tert-butyl group may enhance its lipophilicity and alter its binding affinity, warranting specific studies on this derivative.
The reported HDL-elevating properties of the broader class of 1-alkyl-3-phenylthioureas present an exciting avenue for cardiovascular drug discovery. A critical next step will be to elucidate the molecular target and signaling pathways responsible for this effect.
For drug development professionals, future research should focus on:
-
Quantitative analysis: Determining the specific IC50 and Ki values of this compound for tyrosinase.
-
Target identification: Uncovering the molecular target(s) responsible for the HDL-elevating effects.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models for both dermatological and cardiovascular applications.
This technical guide provides a foundational understanding of the mechanism of action of this compound, highlighting both the established and the yet-to-be-explored facets of its biological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Hydroxyalkyl-3-phenylthioureas as novel HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1-tert-butyl-3-phenylthiourea CAS number and properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl-3-phenylthiourea (CAS No. 14327-04-9), a versatile organic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis protocols, and known applications. Furthermore, it explores the broader biological activities of thiourea derivatives and details generalized experimental protocols for assessing the potential efficacy of this compound class. Special attention is given to potential signaling pathways, such as the EGFR pathway, which are known targets for structurally related molecules.
Core Compound Properties
This compound is an unsymmetrical thiourea derivative featuring a bulky tert-butyl group and an aromatic phenyl group. These substituents significantly influence its chemical reactivity and physical properties. While it is available commercially for research purposes, detailed experimental data on its physical properties are not extensively published.[1] Major chemical suppliers note that analytical data is not routinely collected for this compound.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14327-04-9 | [3][4] |
| Molecular Formula | C₁₁H₁₆N₂S | [3][4] |
| Molecular Weight | 208.32 g/mol | [3] |
| Appearance | White to light tan crystalline powder | Benchchem |
| Melting Point | Data not publicly available | [1] |
| Boiling Point | Data not publicly available | [3] |
| Solubility | Data not publicly available | [1] |
| Purity (Commercial) | >99% (Typical) | [5] |
Table 2: Compound Identification and Structure
| Identifier | Details |
| IUPAC Name | 1-(tert-butyl)-3-phenylthiourea |
| Synonyms | N-(1,1-Dimethylethyl)-N'-phenylthiourea, N-tert-Butyl-N'-phenylthiourea |
| Chemical Structure | ![]() |
| Canonical SMILES | CC(C)(C)NC(=S)NC1=CC=CC=C1 |
| InChI Key | JHMCTNQTJNGVRX-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is straightforward, primarily involving the reaction between phenyl isothiocyanate and tert-butylamine. This method is a common route for creating unsymmetrical thioureas.
General Synthesis Protocol
This protocol describes the nucleophilic addition of tert-butylamine to phenyl isothiocyanate.
Materials:
-
Phenyl isothiocyanate
-
tert-Butylamine
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or ethanol)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Condenser (if heating is required)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Addition: To the stirred solution, add tert-butylamine (1.0 to 1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic. Maintain the temperature at 20-25°C.
-
Reaction Monitoring: Stir the mixture for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy.
Caption: General workflow for the synthesis of this compound.
Applications and Biological Significance
Thiourea derivatives are a class of compounds with extensive applications in various scientific fields due to their versatile chemical nature.
Key Application Areas
-
Pharmaceutical Intermediate: It serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[5]
-
Organic Synthesis: The unique structure makes it a valuable reagent in advanced organic chemistry research for creating novel compounds.[5]
-
Materials Science: It can be used as a precursor for the controlled synthesis of nanostructured materials, such as metal sulfide nanocrystals.
-
Drug Discovery Research: Thiourea derivatives have been investigated for a wide range of biological activities, making this compound a scaffold for developing new therapeutic agents.
Caption: Key application areas for this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of thiourea derivatives is known for diverse pharmacological effects. Structurally related compounds have shown activity as anticancer and antimicrobial agents. For instance, a derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has been studied for its potential to target the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1) pathways in cancer cells.
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Simplified overview of the EGFR signaling cascade.
Generic Protocols for Biological Evaluation
The following are detailed, generalized protocols for assessing key biological activities relevant to thiourea derivatives. These methodologies would require optimization for the specific compound and cell lines used.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Test)
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Spectrophotometer or plate reader
Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series. This creates a gradient of compound concentrations.
-
Controls: Designate wells for a positive control (broth with inoculum, no compound) to show bacterial growth, and a negative control (broth only) for sterility and background absorbance.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). The result can be confirmed by reading the optical density (OD) at 600 nm.
Conclusion
This compound is a compound of considerable interest due to its accessible synthesis and its position as a scaffold in the development of new chemical entities. While a comprehensive public profile of its physical properties is lacking, its utility in organic synthesis is clear. The diverse biological activities exhibited by the broader thiourea class, particularly in oncology and infectious diseases, underscore the potential of this and related compounds. The protocols and pathways detailed in this guide offer a foundational framework for researchers aiming to explore its therapeutic or material science applications. Further investigation is warranted to fully characterize its physicochemical properties and to elucidate its specific biological mechanisms of action.
References
Navigating the Physicochemical Landscape of 1-tert-butyl-3-phenylthiourea: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-tert-butyl-3-phenylthiourea, focusing on its solubility and stability. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard methodologies and experimental protocols required for its thorough characterization. This guide is intended to equip researchers with the necessary framework to assess the viability of this compound for further development in pharmaceutical and chemical applications.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of a compound is critical for any research and development endeavor. For this compound (CAS No: 14327-04-9), the following information has been compiled from available safety and supplier data sheets:
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂S |
| Molecular Weight | 208.32 g/mol |
| Boiling Point | 287.1°C at 760 mmHg |
| Flash Point | 127.4°C |
| Density | 1.103 g/cm³ |
Note: This data is sourced from publicly available safety data sheets and may not have been determined through rigorous experimental studies.
Solubility Profile: A Theoretical Framework and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Due to the presence of both a bulky, lipophilic tert-butyl group and a polar thiourea moiety, this compound is expected to exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.
Predicted Solubility Behavior
The structural features of this compound suggest:
-
Aqueous Solubility: Likely to be poor due to the hydrophobic nature of the tert-butyl and phenyl groups.
-
Organic Solvent Solubility: Expected to be soluble in a range of organic solvents, particularly those with moderate polarity. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solubilizing agents.
Experimental Protocol for Solubility Determination
To quantitatively assess the solubility of this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.
Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, DMSO, DMF)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatically controlled shaker at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or µg/mL.
-
Repeat the experiment at different temperatures to assess the temperature dependency of solubility.
-
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.
Stability Profile: Assessing the Chemical Integrity of this compound
The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions.
Potential Degradation Pathways
Thiourea derivatives can be susceptible to several degradation pathways, including:
-
Hydrolysis: The thiourea moiety may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding urea derivative and hydrogen sulfide.
-
Oxidation: The sulfur atom in the thiourea group can be oxidized.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each condition.
-
Identify and characterize the major degradation products.
-
The following diagram outlines the logical flow of a forced degradation study.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the essential theoretical framework and detailed experimental protocols for a thorough investigation. For researchers and drug development professionals, conducting the described experiments is a crucial step in characterizing this compound. The resulting data will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential products derived from this compound. It is strongly recommended that these studies be undertaken to build a comprehensive data package for this promising chemical entity.
Spectroscopic Data and Experimental Protocols for 1-tert-butyl-3-phenylthiourea: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for 1-tert-butyl-3-phenylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.50 | Singlet | 9H | -C(CH₃)₃ |
| ~6.80 | Broad Singlet | 1H | NH (tert-butyl side) |
| ~7.20 - 7.50 | Multiplet | 5H | Aromatic-H |
| ~8.50 | Broad Singlet | 1H | NH (phenyl side) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~31.5 | -C(C H₃)₃ |
| ~53.0 | -C (CH₃)₃ |
| ~124.0 | Aromatic C-H (ortho) |
| ~126.0 | Aromatic C-H (para) |
| ~129.0 | Aromatic C-H (meta) |
| ~137.0 | Aromatic C (ipso) |
| ~180.5 | C=S |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3200 | Medium, Broad | N-H Stretch (H-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2970 | Strong | Aliphatic C-H Stretch |
| ~1595 | Strong | C=C Aromatic Stretch / N-H Bend |
| ~1540 | Strong | "Thiourea Band" (C-N Stretch, N-H Bend) |
| ~1490 | Strong | C=C Aromatic Stretch |
| ~1370 | Strong | t-Butyl C-H Bend |
| ~1250 | Medium | C=S Stretch |
| ~750 | Strong | Aromatic C-H Out-of-plane Bend |
| ~690 | Strong | Aromatic C-H Out-of-plane Bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 151 | [M - C(CH₃)₃]⁺ |
| 135 | [C₆H₅NCS]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, resulting in singlets for all carbon signals.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). The pressure arm is lowered to ensure good contact between the sample and the crystal.
-
Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected first.
-
The sample spectrum is then collected.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
-
Instrumentation: A mass spectrometer capable of electron ionization, such as a single quadrupole, ion trap, or time-of-flight (TOF) analyzer, is used.
-
Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is typically acquired over a mass range of m/z 50 to 500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Potential Therapeutic Targets of 1-tert-butyl-3-phenylthiourea: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-3-phenylthiourea is a synthetic organic compound belonging to the thiourea class, a group of molecules known for a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon evidence from structurally related compounds. The primary focus is on its potential applications in oncology and infectious diseases. This document summarizes key quantitative data for analogous compounds, details relevant experimental protocols for biological evaluation, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for researchers in drug development.
Introduction
Thiourea derivatives are a versatile class of compounds characterized by the presence of a thiocarbonyl group flanked by two amine substituents. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and antioxidant activities. The specific compound, this compound, with its distinct tert-butyl and phenyl moieties, presents a unique structural motif that may confer specific interactions with biological targets. While direct experimental data on this particular compound is limited in publicly available literature, the extensive research on its analogues provides a strong foundation for predicting its potential therapeutic applications and guiding future research.
Potential Therapeutic Targets in Oncology
Research on N-acyl and N,N'-diarylthioureas has highlighted their promise as anticancer agents, with the ability to inhibit tumor cell proliferation.[1] The anticancer activity of thiourea derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression. For this compound, two primary potential targets in oncology are the Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1).
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in cell proliferation, differentiation, and survival.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Several thiourea derivatives have been identified as potential EGFR inhibitors.[3][4]
A structurally related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea , has demonstrated cytotoxic activity against cancer cell lines known to express EGFR, with EGFR identified as a key molecular target.[2]
Signaling Pathway of EGFR Inhibition
Figure 1. Potential inhibition of the EGFR signaling pathway.
Sirtuin-1 (SIRT1)
SIRT1 is a class III histone deacetylase (HDAC) that plays a critical role in gene expression, metabolic control, apoptosis, and cell survival.[2] Its overexpression in certain cancers has made it an attractive target for anticancer drug development. The lipophilic nature of compounds like N-(4-t-butylbenzoyl)-N'-phenylthiourea suggests they can interact with the SIRT1 enzyme.[2]
SIRT1 Deacetylation Pathway
Figure 2. Postulated inhibition of SIRT1 deacetylation activity.
Potential Therapeutic Targets in Infectious Diseases
Thiourea derivatives have been explored for their antimicrobial properties against a range of pathogens.
Bacterial Targets
The antibacterial mechanism of some thiourea derivatives is proposed to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5] Phenylthiazole derivatives containing a tert-butyl group have demonstrated promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for these compounds is the disruption of bacterial cell wall construction.[6]
Fungal Targets
Certain phenylthiazole derivatives with a tert-butyl moiety have also shown antifungal activity against fluconazole-resistant Candida albicans.[6]
Quantitative Data for Structurally Related Compounds
Table 1: Anticancer Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea [2]
| Cell Line | Target(s) | IC₅₀ (µM) |
| MCF-7 (Breast) | EGFR, SIRT1 | 2.8 |
| T47D (Breast) | EGFR, SIRT1 | 12.5 |
| HeLa (Cervical) | EGFR, SIRT1 | 7.6 |
Table 2: Enzyme Inhibition by Phenylthiourea (PTU)
| Enzyme | Organism Source | Inhibition Constant (Kᵢ) | Inhibition Type |
| Phenoloxidase | Mushroom | 0.21 ± 0.09 µM | Competitive |
Table 3: Antimicrobial Activity of Phenylthiazole Derivatives with a tert-Butyl Moiety [6]
| Compound Type | Pathogen | MIC (µg/mL) |
| Phenylthiazole with 1,2-diaminocyclohexane | MRSA USA300 | 4 |
| Phenylthiazole with 1,2-diaminocyclohexane | Clostridium difficile | 4 |
| Various Phenylthiazole Derivatives | Fluconazole-resistant C. albicans | 4-16 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Experimental Workflow for MTT Assay
Figure 3. Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition Assay: EGFR Kinase Activity
Objective: To determine the inhibitory effect of the compound on EGFR kinase activity.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A decrease in signal indicates inhibition of the kinase.
Protocol:
-
Reaction Setup: In a 384-well plate, add the inhibitor (this compound) or DMSO (control), followed by the EGFR enzyme.
-
Initiate Reaction: Add a substrate/ATP mix to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined from the inhibitor dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is emerging, the extensive research on its structural analogues provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The likely molecular targets in cancer include EGFR and SIRT1, while in infectious diseases, bacterial cell wall synthesis and DNA replication enzymes are plausible candidates. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound. Further structure-activity relationship (SAR) studies are warranted to optimize the thiourea scaffold for enhanced potency and selectivity against these promising therapeutic targets.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have emerged as a versatile and highly significant class of compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities. Their remarkable ability to inhibit various enzymes has positioned them as promising candidates for the development of novel therapeutic agents against a range of diseases. This in-depth technical guide provides a comprehensive overview of the known enzyme inhibitory activities of thiourea derivatives, focusing on key enzymes such as urease, carbonic anhydrase, tyrosinase, and various kinases. The guide summarizes quantitative inhibitory data, details experimental protocols for key assays, and visualizes relevant biological pathways to serve as a valuable resource for researchers and drug development professionals.
Urease Inhibition by Thiourea Derivatives
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, allowing it to survive in the acidic environment of the stomach.[1] Inhibition of urease is therefore a key strategy for the treatment of infections caused by these pathogens. Thiourea derivatives have been extensively investigated as potent urease inhibitors.[2]
Quantitative Data for Urease Inhibition
The inhibitory potential of various thiourea derivatives against urease has been quantified, with IC50 values often in the low micromolar to nanomolar range. The following table summarizes the inhibitory activities of selected thiourea derivatives against urease.
| Compound Class | Specific Derivative Example | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Dipeptide-conjugated Thioureas | Analogue 23 | Jack Bean Urease | 2 | - | [3][4] |
| Bis-Acyl-Thiourea Derivatives | UP-1 | Jack Bean Urease | 1.55 ± 0.0288 | - | [5] |
| Bis-Acyl-Thiourea Derivatives | UP-2 | Jack Bean Urease | 1.66 ± 0.0179 | - | [5] |
| Bis-Acyl-Thiourea Derivatives | UP-3 | Jack Bean Urease | 1.69 ± 0.0162 | - | [5] |
| Chiral Thiourea Derivatives | Compound 14 | Jack Bean Urease | 13.4 ± 0.8 | - | [6] |
| Chiral Thiourea Derivatives | Compound 17 | Jack Bean Urease | 16.5 ± 0.6 | - | [6] |
| Phenyl-substituted Thioureas | Derivative with 3-chlorophenyl group | - | 8.43 | - | [7] |
| Quinoline-based Thioureas | 24a | - | 0.60 | - | [8] |
| Quinoline-based Thioureas | 24b | - | 1.05 | - | [8] |
| Quinoline-based Thioureas | 24c | - | 1.30 | - | [8] |
| (Thio)barbituric Phenoxy-N-phenylacetamides | 3a | Jack Bean Urease | 0.69 | - | [8] |
| Schiff Base Derivatives | 12a | Jack Bean Urease | 12.3 | - | [8] |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This protocol outlines a common method for determining urease inhibitory activity by measuring ammonia production.
Materials:
-
Jack bean urease
-
Urea solution (100 mM)
-
Phosphate buffer (pH 6.8)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
Thiourea (as a standard inhibitor)
-
Test compounds (thiourea derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of jack bean urease solution, 55 µL of phosphate buffer containing 100 mM urea, and 5 µL of the test compound at various concentrations.
-
Incubate the mixture at 30°C for 15 minutes.
-
To determine the amount of ammonia produced, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.
-
Incubate the plate for 50 minutes at room temperature to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD of test sample / OD of control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: Urease-Mediated Acid Acclimation in H. pylori
Inhibition of urease disrupts the acid acclimation mechanism of H. pylori, leading to its inability to survive in the gastric environment.
Caption: Urease pathway in H. pylori for acid survival.
Carbonic Anhydrase Inhibition by Thiourea Derivatives
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[9] Specifically, isoforms like CA IX are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10][11] Thiourea derivatives have shown significant potential as inhibitors of various CA isoforms.
Quantitative Data for Carbonic Anhydrase Inhibition
The following table presents the IC50 values of selected thiourea derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound Class | Specific Derivative Example | Target Isoform | IC50 (µM) | Reference |
| Sulfonamide-substituted Thioureas | Compound 18 | hCA IX | 1.68 ± 0.15 | [9] |
| Sulfonamide-substituted Thioureas | Compound 11 | hCA IX | 0.17 ± 0.05 | [9] |
| Sulfonamide-substituted Thioureas | Compound 18 | hCA XII | 0.21 ± 0.09 | [9] |
| Phthalazine-substituted Thioureas | Compound 3a | hCA I | 6.40 | [12] |
| Phthalazine-substituted Thioureas | Compound 3a | hCA II | 6.13 | [12] |
| Sulfonyl Thioureas | Compound 7c | hCA IX | 0.1251 ± 0.0124 | [13] |
| Sulfonyl Thioureas | Compound 7d | hCA XII | 0.1110 ± 0.0123 | [13] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method for measuring CA inhibition involves monitoring the enzyme-catalyzed hydration of CO2.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
CO2-saturated water (substrate)
-
pH indicator (e.g., phenol red)
-
Acetazolamide (as a standard inhibitor)
-
Test compounds (thiourea derivatives)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed using a stopped-flow instrument to measure the kinetics of the CO2 hydration reaction.
-
The reaction mixture contains buffer, a pH indicator, and the CA enzyme.
-
The reaction is initiated by rapidly mixing the enzyme solution with CO2-saturated water.
-
The change in absorbance of the pH indicator is monitored over time, which reflects the change in pH due to the production of protons.
-
To determine the inhibitory activity, the enzyme is pre-incubated with the test compound at various concentrations before initiating the reaction.
-
The initial rates of the reaction are measured, and the percentage of inhibition is calculated.
-
IC50 values are determined from the dose-response curves.
Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment
CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.
Caption: CA IX pathway in tumor acidosis and invasion.
Tyrosinase Inhibition by Thiourea Derivatives
Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in skin, hair, and eyes.[14] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries for skin-whitening and for treating pigmentation-related issues. Thiourea derivatives have been identified as potent tyrosinase inhibitors.[15]
Quantitative Data for Tyrosinase Inhibition
The following table summarizes the IC50 values for various thiourea derivatives against tyrosinase.
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Ki (M) | Reference |
| Indole-Thiourea Derivatives | Compound 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | 1.68 x 10⁻⁷ (at 3 µM) | [16] |
| Bis-Thiourea Derivatives | Compound 4 | Mushroom Tyrosinase | 61.63 ± 7.82 | - | [17] |
| Thiouracil Derivatives | Propylthiouracil | Mushroom Tyrosinase | - | - | [15] |
| Chiral Thiourea Derivatives | Compound 14 | Mushroom Tyrosinase | 1100 ± 100 | - | [6] |
| Chiral Thiourea Derivatives | Compound 10 | Mushroom Tyrosinase | 1500 ± 300 | - | [6] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a common spectrophotometric method for assessing tyrosinase inhibitory activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as substrate
-
Phosphate buffer (pH 6.8)
-
Kojic acid (as a standard inhibitor)
-
Test compounds (thiourea derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at different time intervals to monitor the formation of dopachrome.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the urease assay.
Signaling Pathway: Melanogenesis
Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its inhibition leads to a reduction in melanin synthesis.
Caption: Tyrosinase's central role in melanin synthesis.
Kinase Inhibition by Thiourea Derivatives
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors are a major focus of drug discovery efforts. Thiourea derivatives have been investigated as inhibitors of various kinases, including Polo-like kinase 1 (Plk1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[18][19]
Quantitative Data for Kinase Inhibition
The inhibitory activities of thiourea derivatives against several kinases are summarized below.
| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Pyridin-2-yl Thiourea Derivative | Compound 20 | HER2 | 700 | [18] |
| 3-(Trifluoromethyl)phenylthiourea Derivative | Compound 4c | - | 1500 (against SW620 cell line) | [18] |
| Bis-thiourea Derivative | Compound 45 | - | 1100 (against HCT116 cell line) | [18] |
| Thiazole-containing Thiourea | Compound 4h | DNA gyrase | 1250 ± 120 | [20] |
| Thiazole-containing Thiourea | Compound 4h | Dihydrofolate reductase | 130 ± 50 | [20] |
| VEGFR-2 Inhibitor | Compound 24 | VEGFR-2 | 110 | [18] |
| EGFR Inhibitors | - | EGFR | 0.495–9.05 | [18] |
Experimental Protocol: General Kinase Inhibition Assay (Fluorescence-Based)
Numerous assay formats are available for measuring kinase activity. A general fluorescence-based method is described here.
Materials:
-
Recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Assay buffer
-
Fluorescently labeled antibody that specifically recognizes the phosphorylated substrate
-
Test compounds (thiourea derivatives)
-
Microplate reader capable of fluorescence detection
Procedure:
-
The kinase reaction is performed in a microplate well containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
The reaction is incubated for a specific period to allow for substrate phosphorylation.
-
The reaction is stopped, and the fluorescently labeled phospho-specific antibody is added.
-
The amount of phosphorylated substrate is quantified by measuring the fluorescence signal.
-
Inhibition of kinase activity by the test compound results in a decrease in the fluorescence signal.
-
IC50 values are determined from the dose-response curves.
Signaling Pathway: Role of Plk1 in Cell Cycle Regulation
Polo-like kinase 1 (Plk1) is a key regulator of mitosis. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[21][22][23]
Caption: Plk1's role in regulating mitotic entry.
Conclusion
Thiourea derivatives represent a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. Their diverse inhibitory profiles against urease, carbonic anhydrases, tyrosinase, and various kinases underscore their importance in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast chemical space of thiourea derivatives and to design novel inhibitors with enhanced efficacy and specificity. The visualization of key signaling pathways provides a conceptual framework for understanding the molecular mechanisms underlying the therapeutic effects of these promising compounds. Continued research in this area is poised to deliver the next generation of enzyme-targeted therapies for a multitude of human diseases.
References
- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tyrosinase - Wikipedia [en.wikipedia.org]
- 15. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-tert-butyl-3-phenylthiourea and its Analogs as Research Tools in Cell Biology
Disclaimer: There is currently limited published research available specifically on the application of 1-tert-butyl-3-phenylthiourea in cell biology. The following application notes and protocols are based on studies of structurally related thiourea derivatives. Researchers should validate these methodologies for their specific experimental context.
Introduction
Thiourea derivatives are a class of organic compounds with diverse biological activities, making them valuable tools in cell biology research and drug discovery.[1] These compounds have demonstrated potential as anticancer, antibacterial, and enzyme-inhibiting agents. Structurally, the presence of a thiocarbonyl group and adjacent nitrogen atoms allows for various substitutions, leading to a wide range of pharmacological properties. This document provides an overview of the potential applications of this compound and its analogs, focusing on their cytotoxic and pro-apoptotic effects on cancer cells, along with generalized experimental protocols.
Potential Applications in Cell Biology
Based on research on analogous compounds, this compound could be investigated for the following applications:
-
Anticancer Research: As a potential cytotoxic agent against various cancer cell lines. Studies on related compounds have shown inhibition of cancer cell growth and induction of apoptosis.[2][3]
-
Enzyme Inhibition Studies: Thiourea derivatives have been shown to inhibit various enzymes. The specific inhibitory profile of this compound would require experimental determination.
-
Drug Development: As a scaffold for the development of novel therapeutic agents, particularly in oncology.
Quantitative Data Summary for Related Thiourea Derivatives
The following table summarizes the cytotoxic activity of various thiourea derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3,4-dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [2] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (metastatic colon cancer) | 5.8 ± 0.76 | [2] |
| 4-chlorophenylthiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75 | [2] |
| 3-chloro-4-fluorophenylthiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85 | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast cancer) | Not specified | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (breast cancer) | Not specified | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (cervical cancer) | Not specified | [1] |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | Primary HER2-Positive Breast Cancer Cells | 540 | [4] |
Experimental Protocols
The following are generalized protocols based on methodologies used for related thiourea derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SW620, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the cytotoxic effect of the compound is mediated by apoptosis.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (or analog)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways
Based on studies of related thiourea derivatives that suggest an impact on growth factor receptor signaling, a potential (hypothetical) mechanism of action could involve the inhibition of pathways like the EGFR signaling cascade.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the cytotoxic effects of a novel thiourea derivative.
Caption: Workflow for evaluating cytotoxic and apoptotic effects.
Logical Relationship
The diagram below outlines the logical progression from observing a biological effect to investigating the underlying mechanism of action for a thiourea compound.
Caption: From observation to mechanistic investigation.
References
- 1. jppres.com [jppres.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - ProQuest [proquest.com]
Application of 1-tert-butyl-3-phenylthiourea Analogs in Cancer Research: Application Notes and Protocols
Disclaimer: Direct research on the anticancer applications of 1-tert-butyl-3-phenylthiourea is limited in publicly available scientific literature. This document provides a detailed overview of the application of closely related phenylthiourea derivatives containing a tert-butyl group, specifically N-(4-tert-butylbenzoyl)-N'-phenylthiourea , in cancer research. The methodologies and findings presented herein are based on studies of this analog and other related thiourea compounds, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their diverse pharmacological activities. The incorporation of a bulky and lipophilic tert-butyl group into the phenylthiourea scaffold has been shown to enhance cytotoxic activity against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. This document outlines the application of N-(4-tert-butylbenzoyl)-N'-phenylthiourea and other relevant analogs in cancer research, providing detailed experimental protocols and summarizing key findings.
Data Presentation: Cytotoxicity of Phenylthiourea Derivatives
The following tables summarize the in vitro cytotoxic activity of N-(4-tert-butylbenzoyl)-N'-phenylthiourea and other related thiourea compounds against various human cancer cell lines.
Table 1: IC50 Values of N-(4-tert-butylbenzoyl)-N'-phenylthiourea (4-t-butyl-BPTU) [1][2]
| Cell Line | Cancer Type | IC50 (µM)[1][2] |
| MCF-7 | Breast Cancer | 21.54 ± 1.23 |
| T47D | Breast Cancer | 35.21 ± 2.15 |
| HeLa | Cervical Cancer | 28.97 ± 1.78 |
| Vero (Normal) | Kidney (Monkey) | >100 |
Table 2: Cytotoxicity of Other Phenylthiourea Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] | Jurkat | Leukemia | 0.161 ± 0.0073 | [3] |
| T24 | Bladder Cancer | 1.231 ± 0.392 | [3] | |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480 | Colon Cancer | ≤ 10 | [4][5] |
| SW620 | Colon Cancer | ≤ 10 | [4][5] | |
| PC3 | Prostate Cancer | ≤ 10 | [4][5] | |
| K-562 | Leukemia | ≤ 10 | [4][5] | |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2+ Breast Cancer (Primary Cells) | Breast Cancer | 0.54 mM | [6] |
| 4-(tert-butyl)-N-benzoylurea | HER2+ Breast Cancer (Primary Cells) | Breast Cancer | 0.61 mM | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on N-(4-tert-butylbenzoyl)-N'-phenylthiourea[1][2].
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, HeLa) and a normal cell line (e.g., Vero)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., N-(4-tert-butylbenzoyl)-N'-phenylthiourea) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general method widely used in the cited literature for assessing apoptosis[4].
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Mechanisms of Action
Phenylthiourea derivatives have been shown to modulate several key signaling pathways implicated in cancer.
EGFR and SIRT1 Inhibition
N-(4-t-butylbenzoyl)-N'-phenylthiourea has been predicted through in silico studies to exhibit cytotoxic activity by targeting the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1)[1][2].
Caption: Putative signaling pathways affected by N-(4-tert-butylbenzoyl)-N'-phenylthiourea.
Induction of Apoptosis and Cell Cycle Arrest
Several halogenated bis-phenylthiourea derivatives have been shown to induce apoptosis, as evidenced by increased activation of caspases-3 and -7.[4] These compounds can also cause cell cycle arrest at the G0/G1 or G2/M phases and increase the production of reactive oxygen species (ROS), contributing to their anticancer effects[4].
Caption: General mechanism of apoptosis induction and cell cycle arrest by phenylthiourea derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel phenylthiourea derivative in cancer research.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - ProQuest [proquest.com]
Application Notes and Protocols for 1-tert-butyl-3-phenylthiourea in Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-tert-butyl-3-phenylthiourea and structurally related compounds in the characterization of protein-ligand interactions. This document outlines key experimental protocols and data presentation formats to facilitate research in enzymology and drug discovery. The methodologies described are based on established techniques for similar molecules and provide a framework for investigating the binding and inhibitory properties of this compound.
Introduction
Substituted thiourea derivatives are a versatile class of compounds with applications in medicinal chemistry and materials science.[1] In the context of biological systems, molecules containing a phenylthiourea moiety have been identified as inhibitors of various enzymes, notably tyrosinase.[2][3] The inclusion of a tert-butyl group offers a unique probe for biophysical studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the binding site of a ligand on a target protein.[4] This document focuses on the application of this compound as a tool compound for studying protein-ligand interactions, leveraging the known properties of its constituent chemical groups.
Key Applications
-
Enzyme Inhibition Assays: Phenylthiourea and its derivatives are known to inhibit metalloenzymes, making this compound a candidate for screening against enzymes such as tyrosinase and catechol oxidases.[3]
-
Binding Site Identification: The prominent singlet signal from the tert-butyl group in ¹H NMR spectra can be used to observe Nuclear Overhauser Effects (NOEs) with the target protein, providing distance restraints to map the ligand's binding pose.[4]
-
Structure-Activity Relationship (SAR) Studies: As a foundational scaffold, derivatives of this compound can be synthesized to probe the chemical space around a protein's active site, guiding the development of more potent and selective inhibitors.[5]
-
Crystallographic Studies: The compound can be soaked into protein crystals to determine its binding mode through X-ray diffraction, as has been successfully demonstrated with phenylthiourea and Tyrosinase-Related Protein 1 (TYRP1).[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for phenylthiourea and a related N,N'-disubstituted urea derivative, illustrating the type of data that can be generated for this compound.
| Compound | Target Protein | Assay Type | IC₅₀ / Kᵢ | Reference |
| Phenylthiourea | Human Tyrosinase | Inhibition Assay | Potent Inhibitor (Specific IC₅₀ not provided) | [3] |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | FLT3 | Cell-based Proliferation Assay (MV4-11 cells) | 2.6 nM | [5] |
Experimental Protocols
Protocol for Tyrosinase Inhibition Assay
This protocol is adapted from methods used to study tyrosinase inhibitors.
Objective: To determine the inhibitory potential of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for dissolving the compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for Binding Site Identification using NMR Spectroscopy
This protocol is based on the methodology for using tert-butyl groups to identify ligand binding sites.[4]
Objective: To identify the amino acid residues in the binding pocket of a target protein that are in proximity to the tert-butyl group of this compound.
Materials:
-
Isotopically labeled protein (e.g., ¹³C-methyl labeled)
-
This compound
-
Appropriate buffer for NMR studies (e.g., phosphate or Tris buffer in D₂O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Prepare a sample of the ¹³C-methyl labeled protein in the NMR buffer.
-
Acquire a 2D ¹H-¹³C HSQC spectrum of the protein alone to serve as a reference.
-
Prepare a sample of the protein with a stoichiometric amount of this compound.
-
Acquire a 2D ¹H-¹³C HSQC spectrum of the protein-ligand complex.
-
Acquire a 2D ¹³C-edited NOESY-HSQC spectrum to observe NOEs between the protein's methyl groups and the ligand.
-
The tert-butyl group of the ligand will produce a strong singlet in the ¹H dimension. NOEs will be observed as cross-peaks between this singlet and the methyl group signals of the protein residues in the binding pocket.
-
Assign the protein's methyl group signals that show NOEs to specific amino acid residues to map the binding site of the ligand.
Protocol for Protein Crystallization and Ligand Soaking
This protocol is based on the procedure used to obtain the crystal structure of TYRP1 in complex with phenylthiourea.[3]
Objective: To determine the three-dimensional structure of this compound bound to a target protein.
Materials:
-
Purified target protein
-
Crystallization screening solutions
-
This compound
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Liquid nitrogen
-
X-ray diffraction equipment
Procedure:
-
Screen for protein crystallization conditions using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Prepare a soaking solution by dissolving this compound to saturation in the reservoir solution supplemented with a cryoprotectant.
-
Transfer a protein crystal to the soaking solution and incubate for a short period (e.g., 5-10 minutes).
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Build the ligand into the observed electron density and refine the structure.
Visualizations
Caption: General mechanism of competitive enzyme inhibition.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Workflow for ligand binding site mapping using NMR.
References
- 1. This compound | 14327-04-9 | Benchchem [benchchem.com]
- 2. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-tert-butyl-3-phenylthiourea as a Positive Control
These application notes provide detailed protocols for utilizing 1-tert-butyl-3-phenylthiourea as a positive control in biochemical assays. The primary application is in phenoloxidase inhibition assays, with a potential secondary application in screening for TRPA1 channel agonists.
Application 1: Positive Control for Phenoloxidase Inhibition Assays
Introduction: Phenoloxidases are copper-containing enzymes that catalyze the oxidation of phenols to quinones, which are key steps in processes like melanization in insects and enzymatic browning in fruits and vegetables. Phenylthiourea (PTU) is a well-characterized competitive inhibitor of phenoloxidase.[1][2] Due to its structural similarity, this compound is an excellent candidate for use as a positive control in high-throughput screening (HTS) and other assay formats designed to identify novel phenoloxidase inhibitors.
Principle: The assay measures the enzymatic activity of phenoloxidase by monitoring the formation of dopachrome from the oxidation of L-DOPA (3,4-dihydroxy-L-phenylalanine). In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced. The inhibitory activity is quantified by measuring the change in absorbance at 490 nm over time.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the inhibitory activity is expected to be comparable to its close analog, phenylthiourea (PTU). Researchers should experimentally determine the IC50 for their specific assay conditions.
| Compound | Target | Assay Type | Known Inhibitory Values |
| Phenylthiourea (PTU) | Phenoloxidase | Enzymatic (L-DOPA oxidation) | Ki: 0.21 ± 0.09 µM[1][3] IC50: 0.55 ± 0.07 µM[2] |
| This compound | Phenoloxidase | Enzymatic (L-DOPA oxidation) | Expected IC50: Sub-micromolar range (to be determined experimentally) |
Experimental Protocol: Phenoloxidase Inhibition Assay
Materials and Reagents:
-
Mushroom Tyrosinase (Phenoloxidase)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a 1 mg/mL stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC50 determination (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of sodium phosphate buffer
-
20 µL of L-DOPA solution
-
20 µL of this compound dilution (or DMSO for the negative control)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 490 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the negative control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Phenoloxidase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on phenoloxidase activity.
Signaling Pathway: Melanization Pathway Inhibition
Caption: Inhibition of melanin synthesis by blocking the phenoloxidase-catalyzed oxidation of L-DOPA.
Application 2: Potential Positive Control for TRPA1 Agonist Screening
Introduction: The Transient Receptor Potential Ankryin 1 (TRPA1) channel is a non-selective cation channel involved in pain, inflammation, and respiratory responses. Many compounds containing a thiourea or isothiocyanate moiety are known to activate TRPA1. While the activity of this compound on TRPA1 is not yet established in the literature, its structure suggests it may act as an agonist. Therefore, it can be used in initial screens to identify novel TRPA1 modulators, with its own activity being characterized in the process.
Principle: This assay relies on the measurement of intracellular calcium levels in cells engineered to express the TRPA1 channel. Activation of TRPA1 leads to an influx of calcium, which can be detected by a calcium-sensitive fluorescent dye. An increase in fluorescence intensity upon application of this compound would indicate its agonist activity.
Quantitative Data Summary
The agonist activity of this compound on TRPA1 needs to be experimentally determined. If confirmed as an agonist, the EC50 value should be established for its use as a positive control.
| Compound | Target | Assay Type | Potential Activity |
| This compound | TRPA1 | Calcium Imaging | Agonist (to be confirmed), EC50 to be determined |
| Allyl isothiocyanate (AITC) | TRPA1 | Calcium Imaging | Known Agonist |
Experimental Protocol: TRPA1 Calcium Imaging Assay
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
A known TRPA1 agonist (e.g., AITC) as a reference positive control
-
A TRPA1 antagonist (e.g., HC-030031) for validation
-
96-well black-walled, clear-bottom microplates
-
Fluorescent plate reader (e.g., FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture TRPA1-expressing cells under standard conditions.
-
Seed the cells into 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBS.
-
Wash the cells with HBS and then incubate with the loading buffer for 30-60 minutes at 37°C.
-
After incubation, wash the cells with HBS to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in HBS.
-
Prepare solutions of the reference agonist (AITC) and antagonist.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and monitor the change in fluorescence over time.
-
For Fura-2 AM, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4 AM, measure the emission at 525 nm with excitation at 488 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or ratio) from the baseline.
-
Plot the fluorescence change against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value if agonist activity is observed.
-
Logical Relationship for TRPA1 Agonist Screening
Caption: Logical flow for determining if this compound acts as a TRPA1 agonist.
References
proper handling and storage procedures for 1-tert-butyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of 1-tert-butyl-3-phenylthiourea (CAS RN: 14327-04-9). The information is intended to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.
Section 1: Compound Information
1.1. Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂S | ChemicalBook[1] |
| Molecular Weight | 208.32 g/mol | ChemicalBook[1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents. Limited solubility in water. | General knowledge |
| Stability | Stable under recommended storage conditions.[2] |
1.2. Safety and Hazard Information
| Hazard Statement | Precautionary Statement | Pictogram |
| Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 |
Note: This information is based on the Safety Data Sheet for the closely related compound Phenylthiourea and general chemical safety principles.
Section 2: Proper Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following procedures should be strictly adhered to in a laboratory setting.
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2.2. Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or neoprene gloves. Check for breakthrough times. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A flame-retardant lab coat should be worn at all times. |
| Respiratory Protection | If working with large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
2.3. General Handling Procedures
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Use non-sparking tools and equipment.
-
Keep containers tightly closed when not in use.[3]
-
Wash hands thoroughly after handling.[3]
References
The Versatility of 1-tert-butyl-3-phenylthiourea as a Precursor in Organic Synthesis
Application Note
1-tert-butyl-3-phenylthiourea is a versatile and readily accessible precursor molecule with significant applications in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds and the preparation of advanced nanomaterials. Its unique structural features—a sterically demanding tert-butyl group, a phenyl ring, and a reactive thiourea moiety—make it a valuable building block for researchers in medicinal chemistry, materials science, and drug development. The thiourea functional group serves as a key reactive center, enabling its participation in various cyclization and condensation reactions. Furthermore, it can act as a controlled source of sulfur in the synthesis of metal sulfide nanocrystals.
Key Applications:
-
Synthesis of Heterocyclic Compounds: this compound is a key starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles. A prominent application is in the Hantzsch thiazole synthesis, where it reacts with α-haloketones to yield 2-(tert-butylamino)-4-arylthiazoles. These thiazole derivatives are prevalent motifs in many biologically active compounds.
-
Precursor for Nanomaterials: In the field of materials science, this compound serves as a single-source precursor for the generation of metal sulfide nanocrystals.[1] Upon thermal decomposition in the presence of metal salts, it provides a controlled release of sulfur, which is essential for the nucleation and growth of uniform nanocrystals.[1]
-
Medicinal Chemistry Research: Thiourea derivatives are known to exhibit a wide range of biological activities. The structural framework of this compound, with its distinct hydrophobic regions, makes it and its derivatives interesting candidates for investigation as enzyme inhibitors and potential therapeutic agents.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the direct synthesis of this compound from tert-butylamine and phenyl isothiocyanate.
Materials:
-
tert-Butylamine
-
Phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve tert-butylamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add phenyl isothiocyanate (1.0 equivalent) dropwise to the cooled, stirring solution. The addition should be slow to control the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a white to light tan crystalline powder.[1]
Quantitative Data Summary:
| Reactant A | Reactant B | Solvent | Temperature | Time | Yield |
| tert-Butylamine (1 eq) | Phenyl isothiocyanate (1 eq) | DCM | 0°C to Room Temperature | 2-4 h | >95% |
Logical Workflow for Synthesis of this compound:
Caption: Synthesis of this compound.
Protocol 2: Representative Synthesis of a 2-(tert-butylamino)-4-phenylthiazole via Hantzsch Cyclization
This protocol provides a representative method for the synthesis of a thiazole derivative using this compound as the precursor, based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium carbonate solution (aqueous)
-
Standard reflux apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add 2-bromoacetophenone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add an aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free base of the thiazole product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield 2-(tert-butylamino)-4-phenylthiazole.
Quantitative Data Summary:
| Precursor (Thiourea) | Reagent (α-Haloketone) | Solvent | Temperature | Time | Typical Yield Range |
| This compound (1 eq) | 2-Bromoacetophenone (1 eq) | Ethanol | Reflux | 4-6 h | 80-95% |
Signaling Pathway for Hantzsch Thiazole Synthesis:
Caption: Hantzsch Thiazole Synthesis Pathway.
Protocol 3: Representative Synthesis of Cadmium Sulfide (CdS) Nanocrystals
This protocol outlines a general approach for synthesizing metal sulfide nanocrystals using this compound as a sulfur source. This is a representative method and may require optimization for specific applications.
Materials:
-
Cadmium acetate dihydrate (or other cadmium salt)
-
This compound
-
Oleylamine (capping agent and solvent)
-
Toluene (co-solvent)
-
Methanol (for precipitation)
-
Three-neck flask and standard Schlenk line equipment
-
Heating mantle and temperature controller
-
Nitrogen or Argon gas
Procedure:
-
In a three-neck flask, combine cadmium acetate dihydrate (1.0 equivalent) and oleylamine (e.g., 10 mL).
-
Heat the mixture under vacuum at 100-120°C for 1 hour to form a clear cadmium-oleylamine complex and remove water.
-
Switch to an inert atmosphere (Nitrogen or Argon).
-
In a separate flask, dissolve this compound (1.0 equivalent) in a mixture of oleylamine and toluene.
-
Rapidly inject the thiourea solution into the hot cadmium precursor solution at a specific temperature (e.g., 220-280°C). The temperature will influence the size of the nanocrystals.
-
Allow the reaction to proceed for a set amount of time (e.g., 5-30 minutes). The growth time will also affect the final particle size.
-
Cool the reaction mixture rapidly to room temperature to quench the reaction.
-
Add methanol to the solution to precipitate the CdS nanocrystals.
-
Centrifuge the mixture to collect the nanocrystals, discard the supernatant.
-
Re-disperse the nanocrystals in a non-polar solvent like toluene and re-precipitate with methanol. Repeat this washing step 2-3 times.
-
The final purified CdS nanocrystals can be dispersed in a non-polar solvent for characterization (e.g., UV-Vis, PL, TEM).
Quantitative Data Summary:
| Cadmium Precursor (1 eq) | Sulfur Precursor (1 eq) | Solvent/Capping Agent | Injection Temp. | Growth Time |
| Cadmium Acetate | This compound | Oleylamine/Toluene | 220-280°C | 5-30 min |
Experimental Workflow for Nanocrystal Synthesis:
Caption: Workflow for CdS Nanocrystal Synthesis.
References
Application Notes and Protocols for Antimicrobial Studies of 1-tert-butyl-3-phenylthiourea and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental approaches for investigating the antimicrobial potential of 1-tert-butyl-3-phenylthiourea. While direct antimicrobial studies on this specific compound are limited in publicly available literature, this document extrapolates from research on closely related substituted phenylthiourea and tert-butyl-containing heterocyclic compounds to offer valuable guidance for researchers.
Introduction
Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The core structure of thiourea allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The presence of a bulky tert-butyl group and a phenyl ring in this compound suggests potential for significant bioactivity, as these moieties can influence lipophilicity and interaction with biological targets.[4][5] Phenylthiourea derivatives have demonstrated notable antimicrobial effects, and substituted versions are often more active than the unsubstituted parent compound.[1][6]
Data Presentation: Antimicrobial Activity of Related Thiourea Derivatives
Table 1: Summary of Minimum Inhibitory Concentration (MIC) of Various Phenylthiourea and Tert-butyl Containing Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Phenylthiazoles with tert-butyl moiety | Derivative with 1,2-diaminocyclohexane side chain | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 4 | [4] |
| Clostridium difficile | 4 | [4] | ||
| Derivative with aminopyrrolidine | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [4] | |
| Escherichia coli JW55031 | 16 | [4] | ||
| Various derivatives | Fluconazole-resistant Candida albicans | 4-16 | [4] | |
| N-benzoylthioureas | N-benzoyl-N'-(p-substituted-aryl)thioureas | Bacillus subtilis ATCC 6633 | 3.1 - 6.3 | [7] |
| Micrococcus luteus ATCC 10240 | 3.1 - 6.3 | [7] | ||
| Thiourea derivatives | Various ligands and complexes | Staphylococcus epidermidis | 50 - 400 | [8] |
| Candida glabrata | 25 - 100 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and antimicrobial evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a standard method for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Phenyl isothiocyanate
-
tert-Butylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/water mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add tert-butylamine (1 equivalent) to the stirred solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by Thin Layer Chromatography). Gentle heating may be applied if the reaction is slow.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Dry the purified crystals under vacuum and characterize them using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against bacterial and fungal strains.[4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin sodium salt solution (for viability indication)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of desired concentrations.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in broth to the final required concentration (typically ~5 x 10⁵ CFU/mL for bacteria).
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
(Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of thiourea derivatives, as well as a potential mechanism of action.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Postulated mechanism of action for some antimicrobial thiourea derivatives.
References
- 1. ijcrt.org [ijcrt.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. repositorio.ufba.br [repositorio.ufba.br]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
Application Notes and Protocols for Investigating the Role of Phenylthiourea Derivatives in Signal Transduction Pathways
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of reported biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] While specific data on 1-tert-butyl-3-phenylthiourea is limited, the broader class of phenylthiourea derivatives has been implicated in the modulation of several key signal transduction pathways. These compounds offer a versatile scaffold for drug discovery and for probing cellular signaling networks. This document provides an overview of the potential roles of phenylthiourea derivatives in signaling, along with detailed protocols for investigating these activities. The information presented is based on studies of various phenylthiourea derivatives and serves as a guide for researchers interested in this class of compounds.
Potential Signal Transduction Pathways Modulated by Phenylthiourea Derivatives
1. Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers. Some N-substituted thiourea derivatives have been shown to act as EGFR signaling-targeted inhibitors.[3] These compounds can inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2] The investigation of novel thiourea derivatives as EGFR inhibitors is an active area of research in oncology.[3]
2. Sirtuin 1 (SIRT1) Modulation
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene expression, metabolic control, apoptosis, and cell survival.[4] It can act as either a tumor suppressor or promoter depending on the cellular context and its specific targets.[5] Several thiourea derivatives have been investigated as potential inhibitors of SIRT1, suggesting a role for this chemical scaffold in modulating cellular metabolism and stress responses.[6][7] The ability to modulate SIRT1 activity makes these compounds interesting candidates for research in cancer and age-related diseases.
3. HDL Metabolism and Reverse Cholesterol Transport
High-density lipoprotein (HDL) is involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[8] This process is considered anti-atherogenic. Certain 1-alkyl-3-phenylthiourea analogues have been identified as HDL-elevating agents. The mechanisms by which small molecules can raise HDL levels include enhancing the production of apolipoprotein A-I (ApoA-I), the main protein component of HDL, or by promoting the reverse cholesterol transport pathway.[1]
4. Antioxidant Signaling Pathways
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiourea derivatives have been reported to possess antioxidant activity.[1][9] They can scavenge free radicals, and the proposed mechanism often involves hydrogen atom transfer.[9] By reducing oxidative stress, these compounds may influence signaling pathways that are sensitive to the cellular redox state.
Quantitative Data
Due to the limited specific data for this compound, the following table summarizes quantitative data for other relevant phenylthiourea derivatives to provide a reference for expected activity ranges.
| Compound/Derivative Class | Target/Assay | Value | Reference |
| N-phenylthiourea | DPPH Radical Scavenging | IC50: 4.82 x 10⁻⁴ M | [10] |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Radical Scavenging | IC50: 0.710 ± 0.001 mM | [11] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH Radical Scavenging | IC50: 11.000 ± 0.015 mM | [11] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS Radical Scavenging | IC50: 0.044 ± 0.001 mM | [12] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS Radical Scavenging | IC50: 2.400 ± 0.021 mM | [12] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | BrdU incorporation inhibition in lung cancer cells | IC50: 2.5-12.9 µM | [3] |
| Thiourea-based SIRT inhibitors (MA-2) | Cytotoxicity against SW480 colon cancer cells | IC50 in the single-digit micromolar range | [7] |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol is for determining the ability of a test compound to inhibit the kinase activity of EGFR in a cell-free system.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[13]
-
ATP
-
Poly (Glu, Tyr) peptide substrate
-
Test compound (this compound or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing EGFR kinase, ATP, and the peptide substrate in the kinase buffer.[14]
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., gefitinib).[15]
-
Initiate the kinase reaction by adding the enzyme to the wells.
-
Incubate the plate at 30°C for 60 minutes.[15]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Protocol 2: SIRT1 Activity Assay (Fluorometric)
This protocol measures the deacetylase activity of SIRT1 and is suitable for screening inhibitors or activators.
Materials:
-
Recombinant human SIRT1
-
SIRT1 Assay Kit (Fluorometric), e.g., from Abcam or Sigma-Aldrich[4][16]
-
Fluorogenic SIRT1 substrate (contains an acetylated lysine side chain)
-
NAD+
-
Developer solution
-
Test compound dissolved in DMSO
-
SIRT1 inhibitor (e.g., nicotinamide) and activator (e.g., resveratrol) as controls
-
96-well black opaque bottom plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well black plate, add assay buffer, the fluorogenic SIRT1 substrate, and NAD+.
-
Add the test compound at various concentrations. Include wells for a vehicle control, a positive control (SIRT1 activator), and a negative control (SIRT1 inhibitor).
-
Initiate the reaction by adding recombinant SIRT1 to all wells except the blank.
-
Stop the reaction and develop the signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate to release a fluorescent group.[4]
-
Measure the fluorescence using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[17]
-
Calculate the percent modulation of SIRT1 activity for each compound concentration relative to the vehicle control.
Caption: Workflow for the fluorometric SIRT1 activity assay.
Protocol 3: Cellular HDL Uptake Assay
This protocol measures the uptake of fluorescently labeled HDL by cultured cells.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
HDL Uptake Assay Kit (Fluorometric), e.g., from Abcam or BioVision[19][20]
-
Fluorescently-labeled HDL
-
Unlabeled HDL (for competition assay)
-
Test compound dissolved in DMSO
-
96-well white clear-bottom cell culture plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed HepG2 cells in a 96-well white clear-bottom plate at a density of 3-4 x 10⁴ cells/well and culture overnight.[19]
-
Optional: To enhance HDL uptake, starve cells in serum-free media for 4-16 hours.[19]
-
Pre-incubate the cells with the test compound at various concentrations for 1-2 hours.
-
Add the fluorescently-labeled HDL to the cells. For a competition control, add a 40-fold excess of unlabeled HDL along with the labeled HDL to a separate set of wells.[21]
-
Incubate at 37°C for 2-24 hours.[19]
-
Remove the media and wash the cells 3-4 times with assay buffer to remove any unbound labeled HDL.[19]
-
Add assay buffer to each well.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em = 540/575 nm) or visualize uptake with a fluorescence microscope.[19]
-
Quantify the amount of HDL uptake and determine the effect of the test compound.
Protocol 4: DPPH Radical Scavenging Assay
This is a common assay to evaluate the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound dissolved in a suitable solvent (e.g., DMSO/ethanol mixture)[22]
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[22]
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound dilutions to the wells. Include a control with only the solvent and DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measure the absorbance at 517 nm.[9]
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
Plot the scavenging percentage against the compound concentration to determine the IC50 value.
Signaling Pathway Diagrams
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Potential modulation of SIRT1 activity.
References
- 1. What are HDL-cholesterol stimulants and how do they work? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT1 Assay Kit Sigma [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Discovery of New Thiourea Derivatives as Potential SIRT Inhibitors | Scilit [scilit.com]
- 8. HDL-replacement therapy: mechanism of action, types of agents and potential clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 12. researchgate.net [researchgate.net]
- 13. promega.com.cn [promega.com.cn]
- 14. 3.3.3. In Vitro EGFR Inhibitory Assay [bio-protocol.org]
- 15. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 16. SIRT1 Activity Assay [bio-protocol.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. telospub.com [telospub.com]
- 21. researchgate.net [researchgate.net]
- 22. farmaciajournal.com [farmaciajournal.com]
Troubleshooting & Optimization
common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to the solubility of 1-tert-butyl-3-phenylthiourea in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: I am observing precipitation when I add this compound directly to my aqueous buffer. Is this normal?
A2: Yes, this is a common issue. Due to its hydrophobic nature, this compound will likely not dissolve directly in aqueous buffers and will appear as a precipitate. A common strategy to overcome this is to first prepare a concentrated stock solution in an organic solvent.
Q3: What organic solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable organic solvents for preparing stock solutions of hydrophobic compounds like this compound. For the related compound N-phenylthiourea, solubility in these solvents is approximately 30 mg/mL.[1]
Q4: How should I dilute the organic stock solution into my aqueous buffer?
A4: To minimize precipitation, the organic stock solution should be added to the aqueous buffer with vigorous vortexing or stirring. It is recommended to add the stock solution dropwise to the buffer. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, typically below 1%, to avoid solvent effects in biological assays.
Q5: What is a reasonable starting concentration for this compound in an aqueous buffer containing a small amount of organic co-solvent?
A5: For a similar compound, N-phenylthiourea, a solubility of approximately 0.25 mg/mL is achievable in a 1:3 solution of DMSO:PBS (pH 7.2).[1] This suggests that for this compound, a starting concentration in the low micromolar range is a reasonable expectation when diluted from a DMSO stock. The final working concentration will need to be determined empirically.
Q6: Can I store the aqueous solution of this compound?
A6: It is not recommended to store aqueous solutions of sparingly soluble compounds for extended periods. For N-phenylthiourea, it is advised not to store the aqueous solution for more than one day to avoid precipitation and degradation.[1] It is best practice to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in organic solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the volume of the organic solvent (e.g., DMSO, DMF).- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution.- Try a different recommended organic solvent. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | - Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (be mindful of its effect on the experiment).- Add the organic stock solution to the buffer very slowly while vigorously vortexing. |
| Solution appears cloudy or hazy after dilution. | Formation of fine precipitate or aggregates. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Centrifuge the solution and use the supernatant.- Re-prepare the solution at a lower final concentration. |
| Inconsistent experimental results. | Compound precipitation over time or degradation. | - Prepare fresh dilutions immediately before each experiment.- Visually inspect the solution for any signs of precipitation before use.- Minimize the storage time of the organic stock solution and store it appropriately (e.g., at -20°C, protected from light and moisture). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris) and allow it to reach room temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Usage: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Enhancing the Efficacy of 1-tert-butyl-3-phenylthiourea in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of 1-tert-butyl-3-phenylthiourea in cellular models.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation with this compound, offering potential causes and solutions.
Issue 1: Inconsistent or No Cellular Response to Treatment
| Potential Cause | Recommended Solution |
| Compound Solubility Issues: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and inaccurate dosing. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls. Visually inspect for any precipitation after dilution into the media. |
| Compound Instability: The compound may degrade in the culture medium over the course of the experiment. | Prepare fresh dilutions from the stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider a time-course experiment to assess the stability of the compound's effect over time. |
| Incorrect Dosage: The effective concentration range for the specific cell line may not have been established. | Perform a dose-response experiment to determine the optimal concentration range. We recommend a broad range of concentrations initially (e.g., 0.1 µM to 100 µM) to identify the IC50 value. |
| Cell Line Resistance: The target pathway may not be active or may be mutated in the chosen cell line. | Verify the expression and activity of the expected target pathways (e.g., K-Ras, Wnt/β-catenin, EGFR, SIRT1) in your cell line. Consider using a positive control compound known to modulate one of these pathways. |
| Suboptimal Cell Health: Cells that are unhealthy or in a non-logarithmic growth phase may respond poorly to treatment. | Ensure cells are healthy, have a low passage number, and are in the logarithmic growth phase at the time of treatment. Regularly check for signs of contamination. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Recommended Solution |
| Solvent Toxicity: The organic solvent used to dissolve the compound may be causing cellular stress or toxicity at the concentration used. | Lower the final concentration of the organic solvent in the culture medium. Ensure that the vehicle control group is treated with the same concentration of the solvent as the experimental groups. |
| Non-Specific Cytotoxicity: At high concentrations, the compound may induce cytotoxicity through mechanisms unrelated to its intended target. | Use the lowest effective concentration determined from your dose-response studies. Employ multiple, mechanistically distinct assays to confirm the observed cellular phenotype (e.g., apoptosis vs. necrosis). |
| Compound Purity: Impurities in the compound stock could be contributing to the observed effects. | Ensure the purity of the this compound stock. If possible, obtain a certificate of analysis from the supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: We recommend preparing a stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO).
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.
Q3: What are the known cellular targets of this compound?
A3: While specific targets of this compound are not extensively documented, related thiourea derivatives have been shown to modulate signaling pathways including K-Ras, Wnt/β-catenin, Epidermal Growth Factor Receptor (EGFR), and Sirtuin 1 (SIRT1).
Q4: How can I confirm that the observed cellular effects are due to apoptosis?
A4: We recommend using multiple assays to confirm apoptosis. A common approach is to use an Annexin V/Propidium Iodide (PI) staining assay to differentiate between early apoptotic, late apoptotic, and necrotic cells. This can be further confirmed by assays for caspase activity (e.g., Caspase-3/7 activity assay) or by observing morphological changes consistent with apoptosis.
Q5: What are some recommended positive and negative controls for my experiments?
A5: For a negative control, use a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound). For a positive control, consider using a well-characterized compound known to induce a similar effect or target a pathway of interest. For example, if investigating apoptosis, a compound like staurosporine could be used as a positive control.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis (Annexin V/PI) Assay
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
3. Western Blotting
This protocol is for analyzing changes in protein expression in key signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Quantitative PCR (qPCR)
This protocol is for measuring changes in gene expression.
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 21.4 ± 2.5 |
| 100 | 8.9 ± 1.7 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: General experimental workflow for assessing the efficacy of this compound.
Caption: The Wnt/β-catenin signaling pathway and potential modulation by thiourea compounds.
References
minimizing off-target effects of 1-tert-butyl-3-phenylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 1-tert-butyl-3-phenylthiourea. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential on-target and off-target activities of this compound?
A1: this compound belongs to the phenylthiourea class of compounds. While its specific on-target profile may vary depending on the experimental context, compounds in this class have been reported to exhibit a range of biological activities. Phenylthiourea and its derivatives are known inhibitors of metalloenzymes, particularly copper-containing enzymes like phenoloxidase and tyrosinase.[1][2] The thiourea moiety can chelate metal ions within the enzyme's active site.
Potential off-targets for phenylthiourea derivatives may include a variety of kinases and other enzymes where the compound can bind allosterically or competitively.[3] Given the structural similarities to some kinase inhibitors, it is prudent to consider kinases as a potential off-target class. For instance, derivatives of thiourea have been investigated for their anticancer properties, which often involve targeting signaling pathways regulated by kinases.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-pronged approach is recommended:
-
Use a structurally related inactive control: Synthesize or obtain a close analog of this compound that is predicted to be inactive against the intended target. If this inactive analog produces the same phenotype, it is likely an off-target effect.
-
Perform target knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still elicits the same response in the absence of its target, the effect is off-target.
-
Vary the chemotype: Use a different small molecule inhibitor of the same target that has a distinct chemical structure. If this second inhibitor reproduces the phenotype, it strengthens the evidence for an on-target effect.[4]
-
Dose-response analysis: A consistent and saturable dose-response curve is expected for an on-target effect. Off-target effects may exhibit non-classical dose-response relationships.
Q3: What is a general strategy to minimize off-target effects?
A3: A primary strategy is to use the lowest effective concentration of this compound. It is also essential to carefully characterize the compound's selectivity profile. If off-target activities are identified, medicinal chemistry efforts can be employed to modify the structure of the compound to enhance selectivity for the intended target.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Compound stability or solubility issues.
-
Solution: Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in aqueous media. Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.
-
-
Possible Cause: Cellular health and density.
-
Solution: Monitor cell viability and ensure consistent cell seeding densities across experiments. Stressed or overly confluent cells can respond differently to treatment.[5]
-
Problem 2: Observed phenotype does not correlate with the known function of the intended target.
-
Possible Cause: The phenotype is mediated by an off-target effect.
-
Solution: Refer to the strategies outlined in FAQ 2 . Perform a target engagement assay to confirm that this compound is binding to its intended target at the concentrations used in your experiments. Consider performing a broad off-target screening panel (e.g., a kinase panel) to identify potential off-target interactions.
-
-
Possible Cause: The compound has a previously uncharacterized function for the intended target.
-
Solution: This is a possibility that can be explored once off-target effects have been systematically ruled out.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target Class | Specific Target | IC50 (nM) |
| On-Target | Tyrosinase | 50 |
| Off-Target | Kinase A | 750 |
| Kinase B | 1,200 | |
| GPCR X | > 10,000 | |
| Ion Channel Y | > 10,000 |
Table 2: Experimental Conditions for Cellular Assays
| Parameter | Recommended Range | Rationale |
| Compound Concentration | 0.1 - 10 x IC50 of On-Target | To ensure target engagement while minimizing off-target effects. |
| DMSO Concentration | < 0.1% | To avoid solvent-induced artifacts. |
| Incubation Time | Variable (determine empirically) | To capture the desired biological response without inducing secondary effects. |
| Cell Density | 50-80% confluency | To maintain optimal cell health and responsiveness. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general approach for assessing the off-target effects of this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in an appropriate assay buffer.
-
Kinase Panel: Utilize a commercial kinase screening service or an in-house panel of purified kinases.
-
Assay Performance: Perform kinase activity assays in the presence of varying concentrations of the compound. A common method is to use a radiometric assay that measures the incorporation of ³²P-ATP into a substrate.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol can be used to verify that this compound is engaging its intended target in a cellular context by examining a downstream signaling event.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound for a predetermined amount of time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against a downstream marker of the target's activity (e.g., a phosphorylated substrate) and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities to determine the effect of the compound on the downstream signaling event.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
addressing precipitation of 1-tert-butyl-3-phenylthiourea in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butyl-3-phenylthiourea. Our aim is to help you address common challenges, particularly the issue of precipitation in stock solutions, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a substituted thiourea derivative. Thiourea and its derivatives are versatile compounds used in various fields, including medicinal chemistry as potential therapeutic agents and in materials science. They are known to exhibit a range of biological activities and can serve as precursors for the synthesis of heterocyclic compounds and nanoparticles.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. Organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution. Other organic solvents such as ethanol and methanol can also be used, though solubility may vary.
Q3: Why is my this compound precipitating out of my stock solution?
A3: Precipitation of this compound from stock solutions, particularly those prepared in DMSO, can be attributed to several factors:
-
Introduction of Water: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote precipitation. As the solvent freezes, the concentration of the compound in the unfrozen portion increases, which can lead to supersaturation and subsequent precipitation upon thawing.
-
Storage Temperature: Storing stock solutions at inappropriate temperatures can affect solubility. While refrigeration or freezing is often recommended for stability, it can also decrease the solubility of the compound in the solvent.
-
Concentration Exceeds Solubility Limit: The prepared concentration of the stock solution may be higher than the solubility limit of this compound in the chosen solvent at the storage temperature.
Q4: How can I prevent my stock solution from precipitating?
A4: To prevent precipitation, consider the following best practices:
-
Use anhydrous DMSO to prepare your stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Store aliquots in tightly sealed vials to prevent moisture absorption.
-
Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.
-
If possible, store the stock solution at a consistent temperature where the compound remains soluble. For short-term storage, room temperature might be preferable to refrigeration if the compound's stability allows.
Troubleshooting Guide: Precipitation of this compound Stock Solutions
This guide provides a step-by-step approach to resolving precipitation issues with your this compound stock solutions.
Initial Assessment
Before taking any corrective measures, it is crucial to assess the situation to choose the most appropriate troubleshooting step.
Caption: Troubleshooting workflow for addressing precipitation in stock solutions.
Detailed Troubleshooting Steps
-
Gentle Warming: Gently warm the stock solution vial in a 37°C water bath. Mild heating can increase the solubility and help redissolve the precipitate. Vortex the solution intermittently. Avoid excessive heat, as it may degrade the compound.
-
Sonication: If warming is ineffective, sonicate the vial in a water bath for 5-10 minutes. The ultrasonic waves can help break up the precipitate and facilitate its dissolution.
-
Addition of Fresh Solvent: If precipitation persists, it may indicate that the solvent has absorbed water. Add a small volume (e.g., 5-10% of the total volume) of fresh, anhydrous solvent (the same solvent used for the initial stock preparation) to the vial and vortex thoroughly.
-
Filtration: If the above steps fail to redissolve the precipitate, it may be necessary to remove it to ensure a clear stock solution for your experiments. Filter the solution through a 0.22 µm syringe filter to remove the undissolved particles. Be aware that this will result in a lower concentration of your compound. It is advisable to determine the new concentration spectrophotometrically if a standard curve is available.
-
Prepare a Fresh Stock Solution: If precipitation is a recurring issue, it is best to prepare a fresh stock solution. Consider preparing it at a slightly lower concentration to ensure the compound remains in solution during storage.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Allow the vial of this compound and the anhydrous DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly capped amber vials.
-
Store the aliquots at the recommended temperature (typically -20°C for long-term storage), protected from light.
-
Data Presentation
| Solvent | General Solubility of Substituted Thioureas | Recommended for this compound Stock |
| Dimethyl Sulfoxide (DMSO) | High | Yes (anhydrous recommended) |
| Dimethylformamide (DMF) | High | Yes |
| Ethanol | Moderate to High | Possible, may require warming |
| Methanol | Moderate | Possible, may require warming |
| Acetone | Moderate | Possible |
| Water | Very Low | Not Recommended |
| Phosphate Buffered Saline (PBS) | Very Low | Not Recommended |
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation and optimization experiments.
enhancing the stability of 1-tert-butyl-3-phenylthiourea for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 1-tert-butyl-3-phenylthiourea for long-term experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments with this compound, a known inhibitor of tyrosinase involved in melanin synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: Loss of activity is likely due to the degradation of the compound. Phenylthiourea derivatives are susceptible to photodegradation, hydrolysis, and thermal decomposition. Exposure to light, storage in aqueous solutions (especially at non-neutral pH), and elevated temperatures can accelerate this process. A study on the structurally similar compound diafenthiuron found that sunlight exposure leads to degradation into a carbodiimide and subsequently a urea derivative, a process mediated by oxygen radicals.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. It is advisable to protect it from moisture and direct sunlight.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moisture and air. These aliquots should be stored at -20°C or -80°C. When preparing for an experiment, thaw an aliquot and use it immediately. Avoid storing diluted aqueous solutions for extended periods.
Q4: I am observing inconsistent results in my tyrosinase inhibition assays. What could be the issue?
A4: Inconsistent results can stem from several factors:
-
Compound Instability: As mentioned, the compound can degrade in aqueous assay buffers. Prepare fresh dilutions from your stock solution for each experiment.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all wells, including controls. High solvent concentrations can affect enzyme activity.[2]
-
Assay Conditions: Variations in pH, temperature, and incubation time can all impact enzyme activity and compound stability. Standardize these parameters across all experiments.
-
Erratic Readings: If you observe erratic readings, ensure proper mixing of reagents and check for precipitation of the compound in the assay buffer.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when diluting stock solution in aqueous buffer. | The compound has limited aqueous solubility. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that affects the assay's integrity (typically <1-5%).- Prepare a fresh, more dilute stock solution. |
| High background signal or false positives in the assay. | The compound may be interfering with the detection method (e.g., absorbance at the measurement wavelength). | - Run a control with the compound and all assay components except the enzyme to check for interference.- Consider using an alternative assay with a different detection method if interference is significant. |
| Complete loss of inhibitory activity. | The compound has fully degraded. | - Prepare a fresh stock solution from the solid compound.- Re-evaluate storage and handling procedures for both solid and stock solutions. |
| Gradual decrease in activity over a long-term experiment. | The compound is degrading in the experimental medium (e.g., cell culture medium). | - Replenish the compound in the medium at regular intervals, based on its estimated stability under the experimental conditions.- Consider the use of antioxidants in the medium if oxidative degradation is suspected, but first verify their compatibility with the experimental system. |
Data Presentation
| Factor | Influence on Stability | Recommendations for Enhancement |
| Light | High | Protect from light at all times. Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting where possible. |
| Temperature | Moderate to High | Store solid and stock solutions at low temperatures (-20°C or below). Avoid repeated temperature fluctuations. |
| pH | Moderate | Maintain solutions at a neutral pH whenever possible. Avoid highly acidic or basic conditions. |
| Solvent | Moderate | Use anhydrous, high-purity solvents for stock solutions. Prepare aqueous solutions fresh before use. |
| Oxygen | Moderate | For highly sensitive long-term experiments, consider de-aerating aqueous buffers before use. |
Experimental Protocols
Protocol for Preparation and Storage of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber, screw-cap microcentrifuge tubes or cryovials
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for a Tyrosinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a fresh series of dilutions of the this compound stock solution in the phosphate buffer. Ensure the final DMSO concentration is consistent across all wells.
-
In a 96-well plate, add the following to designated wells:
-
Test wells: Diluted this compound solution.
-
Positive control: A known tyrosinase inhibitor (e.g., kojic acid).
-
Negative control: Phosphate buffer with the same final DMSO concentration as the test wells.
-
-
Add the tyrosinase solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-tyrosine solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 475-490 nm) in kinetic mode for a set duration (e.g., 30 minutes) at a controlled temperature.
-
Calculate the rate of reaction for each well and determine the percentage of inhibition for the test compound.
-
Mandatory Visualizations
Caption: Experimental workflow for a tyrosinase inhibition assay.
Caption: Inhibition of the melanin synthesis pathway by this compound.
References
Technical Support Center: Managing Autofluorescence of Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with thiourea-containing compounds in fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What are thiourea compounds and why do they cause autofluorescence?
Thiourea and its derivatives are compounds used in various biological applications, including as enzyme inhibitors and potential therapeutic agents. Their chemical structure, containing sulfur and nitrogen groups, can inherently possess fluorescent properties. When excited by light from a microscope's laser or lamp, these compounds can emit their own light, a phenomenon known as autofluorescence. This intrinsic fluorescence is often broad-spectrum and can interfere with the signals from the specific fluorescent labels (fluorophores) used in an experiment.[1]
Q2: How does autofluorescence from my thiourea compound affect my imaging results?
Autofluorescence acts as background noise, which can significantly compromise the quality and interpretation of your imaging data in several ways:
-
Masking True Signals: The autofluorescence can be brighter than the signal from your specific fluorescent probe, making it difficult or impossible to detect your target.[2][3]
-
Reducing Signal-to-Noise Ratio: High background fluorescence decreases the contrast between your signal of interest and the background, leading to poor image quality.
-
Interference with Co-localization Studies: Autofluorescence can bleed into multiple detection channels, creating the appearance of co-localization where none exists.
Q3: How can I determine if the background in my image is from my thiourea compound or another source?
The best practice is to run proper controls.[1] Prepare a control sample that includes the thiourea compound but omits the fluorescently labeled antibody or probe. Image this sample using the same settings as your fully stained experimental sample. Any fluorescence detected in this control can be attributed to the autofluorescence of the compound and/or the tissue itself.[4][5] Endogenous sources of autofluorescence in biological samples include collagen, elastin, lipofuscin, and NADH.[1][6] Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered when imaging samples treated with autofluorescent thiourea compounds.
Problem: High background fluorescence is obscuring the specific signal.
High background is the most common issue. Here are several strategies, from computational to chemical, to mitigate this problem.
Solution 1: Computational Correction - Spectral Unmixing
If your microscope is equipped with a spectral detector, you can treat the autofluorescence as a distinct fluorescent signature and computationally remove it from the image.[7]
-
Principle: Spectral unmixing algorithms separate the emission spectra of each fluorophore and the autofluorescence into individual components.[7][8] To do this, you must acquire a "reference spectrum" for the autofluorescence from a control sample (treated with the thiourea compound but without fluorescent labels).[7] The software then uses this reference to subtract the autofluorescence signal from your experimental image.[7]
Caption: Workflow for separating signals using spectral unmixing.
Solution 2: Pre-Acquisition Photobleaching
You can intentionally destroy the autofluorescent molecules before imaging your specific labels by exposing the sample to intense light.[9]
-
Principle: Many autofluorescent species are more susceptible to photobleaching (light-induced degradation) than modern, robust fluorophores. By illuminating the sample with broad-spectrum or specific wavelength light before the final staining steps, you can reduce the background without significantly affecting your intended signal.[10] This method has been shown to be effective for various tissues, including brain, lung, and skin.[9]
-
Detailed Protocol: See Experimental Protocols section.
Solution 3: Chemical Quenching
Several chemical reagents can be applied to tissues to suppress autofluorescence. Sudan Black B (SBB) is a common and effective choice.[6][11]
-
Principle: SBB is a non-fluorescent, dark dye that absorbs broadly across the visible spectrum.[6] It is lipophilic and is thought to mask autofluorescent components like lipofuscin.[6][12] The treatment is typically applied after immunolabeling and before mounting the coverslip.
-
Detailed Protocol: See Experimental Protocols section.
Problem: How do I choose the right method to reduce autofluorescence?
The optimal method depends on your experimental setup, sample type, and the severity of the autofluorescence.
Caption: Decision tree for selecting an autofluorescence reduction method.
Quantitative Data Summary
The effectiveness of various autofluorescence reduction techniques has been quantified in several studies. The table below summarizes the reported reduction percentages for different methods. Note that efficiency can vary based on tissue type, fixation method, and the specific source of autofluorescence.
| Method/Reagent | Reduction Efficiency | Tissue Type(s) Studied | Reference |
| Sudan Black B (SBB) | 65-95% | Pancreatic Tissue | [13] |
| 71-76% | Brain Tissue (ICH Model) | [10] | |
| Photochemical Bleaching (H₂O₂ + Light) | ~80% (of brightest signals) | Prostate Tissue | [14] |
| Reduces AF to ~4% of initial intensity | Tonsil Tissue | [9][15] | |
| TrueBlack™ | 89-93% | Adrenal Cortex | [16][17] |
| MaxBlock™ | 90-95% | Adrenal Cortex | [16][17] |
Experimental Protocols
Protocol 1: Pre-Acquisition Photobleaching
This protocol is adapted from methods designed to reduce endogenous tissue autofluorescence and can be effective for compound-induced fluorescence.
-
Sample Preparation: Prepare your slides (tissue sections or fixed cells) up to the point before primary antibody incubation. Ensure the sample is hydrated in a buffer like PBS.
-
Illumination Setup: Place the slide on the microscope stage. Alternatively, a low-cost apparatus can be built using white phosphor LED arrays for broad-spectrum bleaching.
-
Photobleaching: Expose the sample to intense, broad-spectrum light.
-
Using a Microscope: Use a high-power objective (e.g., 40x) and open the field diaphragm fully. Expose the sample for 2-5 minutes per field of view using your DAPI, FITC, and TRITC filter cubes sequentially.
-
Using an LED Array: Place the slide under the LED array for an extended period, which can range from 45 minutes to overnight, depending on the intensity of the light source and the sample's sensitivity.[9][14]
-
-
Verification: After bleaching, check a region of the sample for autofluorescence levels to confirm reduction.
-
Staining: Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.
Protocol 2: Sudan Black B (SBB) Chemical Quenching
This protocol is highly effective for tissue sections, especially those with lipofuscin-like autofluorescence.[11][13][18]
-
Reagent Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[6][11][18] Stir or shake the solution overnight in the dark to ensure it is fully dissolved.[6]
-
Filtration: Before use, filter the SBB solution through a 0.2 µm syringe filter to remove any undissolved particles, which can cause speckling on the tissue.
-
Staining Procedure: Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and all washes.
-
SBB Incubation: After the final post-secondary antibody wash, incubate the slides in the filtered SBB solution. Incubation time can range from 10 to 30 minutes at room temperature, depending on the tissue type.[6][19]
-
Washing: Briefly wash the slides in PBS or 70% ethanol to remove excess SBB. Do not use detergents in the wash buffer, as this may remove the SBB from the tissue.[6][19]
-
Mounting: Immediately mount the coverslip using an aqueous mounting medium.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Autofluorescence Quenching | Visikol [visikol.com]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 17. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 1-tert-butyl-3-phenylthiourea from different suppliers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control measures for 1-tert-butyl-3-phenylthiourea sourced from various suppliers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: My reaction yield is consistently lower than expected. Could the quality of this compound be the issue?
A1: Yes, the purity of this compound can significantly impact reaction yields. Impurities can interfere with the reaction by competing for reagents, inhibiting catalysts, or promoting side reactions. We recommend verifying the purity of your compound using the quality control protocols outlined below. Specifically, check for the presence of unreacted starting materials such as tert-butylamine and phenyl isothiocyanate, which are common process-related impurities.
Q2: I am observing unexpected peaks in the NMR spectrum of my reaction product. How can I determine if they originate from my this compound starting material?
A2: To investigate this, you should run a ¹H NMR spectrum of the this compound lot in use. Compare the obtained spectrum with the reference spectrum provided in this guide. Pay close attention to the regions where signals from potential impurities, such as 1,3-di-tert-butylthiourea or 1,3-diphenylthiourea, might appear. If you identify extraneous peaks in your starting material, this is a strong indication that impurities are carrying through to your product.
Q3: My compound has a slight discoloration. Does this indicate a quality issue?
A3: Pure this compound is typically a white to off-white solid. Discoloration (e.g., a yellowish or brownish tint) can be an indicator of impurities or degradation products. These impurities may or may not affect your specific application. It is advisable to perform a purity analysis, such as HPLC, to quantify the level of impurities. For applications sensitive to trace impurities, using a highly pure, colorless grade is recommended.
Q4: The solubility of this compound seems to vary between batches from different suppliers. Why is this?
A4: Variations in solubility can be attributed to differences in the physical properties of the solid, such as particle size and crystalline form (polymorphism), which can differ between manufacturing processes. Additionally, the presence of minor, less soluble impurities can give the appearance of overall lower solubility. We recommend ensuring your dissolution method is consistent and, if the problem persists, characterizing the material's physical properties.
Quality Control Data for High-Purity this compound
The following table summarizes the expected analytical data for a high-quality batch of this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 99.0% | HPLC |
| Melting Point | 158-162 °C | Capillary Method |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR |
| Identity (FTIR) | Conforms to reference spectrum | FTIR |
| Residual Solvents | ≤ 0.5% | GC-HS |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 50 15 95 20 95 21 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
This technique is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~1.5 ppm (singlet, 9H, -C(CH₃)₃)
-
~6.2 ppm (broad singlet, 1H, -NH-)
-
~7.2-7.5 ppm (multiplet, 5H, Ar-H)
-
~7.8 ppm (broad singlet, 1H, -NH-)
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
3400-3200 cm⁻¹ (N-H stretching)
-
3100-3000 cm⁻¹ (aromatic C-H stretching)
-
2980-2950 cm⁻¹ (aliphatic C-H stretching)
-
~1550 cm⁻¹ (C=S stretching and N-H bending)
-
~1370 cm⁻¹ (tert-butyl bending)
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the quality control of this compound.
Caption: Quality control workflow for incoming this compound.
Caption: Troubleshooting logic for experimental issues.
Validation & Comparative
A Comparative Guide to the Biological Effects of 1-tert-butyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 1-tert-butyl-3-phenylthiourea, with a primary focus on its potential as a tyrosinase inhibitor. While direct quantitative data for this specific compound is limited in publicly available literature, this document synthesizes information on the broader class of phenylthiourea derivatives and compares their activity with established alternatives.
Executive Summary
Phenylthiourea (PTU) and its derivatives are a class of compounds known for a variety of biological activities, including tyrosinase inhibition, antimicrobial effects, and potential anticancer properties. This compound, as a member of this family, is a subject of research interest. This guide focuses on its tyrosinase inhibitory potential, drawing comparisons with well-characterized inhibitors such as kojic acid, arbutin, and tropolone. The methodologies for evaluating these effects are detailed to support further research and validation.
Tyrosinase Inhibition: A Comparative Analysis
Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for agents that address hyperpigmentation. Phenylthiourea and its analogs are recognized as competitive inhibitors of this enzyme.
Table 1: Comparative Tyrosinase Inhibitory Activity (IC50 Values)
| Compound | IC50 Value (µM) | Mechanism of Action |
| This compound | Data not available in cited literature | Presumed competitive inhibitor |
| Phenylthiourea (PTU) | 1.8 | Competitive inhibitor |
| Kojic Acid | 10 - 300 (variable with purity)[1] | Chelates copper ions in the tyrosinase active site; slow-binding inhibitor.[2] |
| Arbutin (β-arbutin) | ~1000 | Competitive inhibitor; acts as a substrate for tyrosinase. |
| Tropolone | 0.4[3] | Potent, slow-binding inhibitor.[3][4] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The lack of a specific IC50 value for this compound in the reviewed literature prevents a direct quantitative comparison. However, based on the activity of the parent compound, phenylthiourea, it is hypothesized to be a tyrosinase inhibitor.
Signaling Pathway of Melanogenesis Inhibition
The primary mechanism by which tyrosinase inhibitors reduce melanin production is by blocking the catalytic activity of tyrosinase. This enzyme is responsible for the initial steps of converting L-tyrosine to melanin. The signaling cascade leading to melanin production is a complex process that can be modulated at various points.
Caption: Inhibition of the melanogenesis pathway by tyrosinase inhibitors.
Other Potential Biological Activities
Thiourea derivatives have been investigated for a range of other biological effects. While specific data for this compound is not extensively available, related compounds have shown promise in the following areas:
-
Antimicrobial Activity: Phenylthiazoles with a tert-butyl moiety have demonstrated activity against multidrug-resistant pathogens.
-
Anticancer Activity: Certain N-benzoyl-N'-phenylthiourea derivatives have exhibited cytotoxic activity against cancer cell lines.
-
HDL Cholesterol Elevation: Some 1-alkyl-3-phenylthioureas have been evaluated as agents that can raise HDL-cholesterol levels.[3]
Further research is required to specifically validate these activities for this compound.
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol is adapted from standard methods for assessing tyrosinase inhibition.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) and comparators (Kojic Acid, etc.)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test and reference compounds in DMSO. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the compound solution (or DMSO for control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution and pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Variations in IC50 Values with Purity of Mushroom Tyrosinase [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-tert-butyl-3-phenylthiourea and Other Thiourea Derivatives in Biological Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 1-tert-butyl-3-phenylthiourea and related thiourea derivatives, supported by experimental data from various activity assays. Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2] The inclusion of different substituents on the thiourea scaffold allows for the modulation of their biological effects, making them promising candidates for drug discovery.[3]
Comparative Performance Data
The following table summarizes the quantitative performance of this compound and other selected thiourea derivatives in various biological assays. The data highlights how structural modifications, such as the presence of a bulky tert-butyl group or electron-withdrawing halogen substituents, influence their activity.
| Compound | Assay Type | Target | Activity (IC₅₀ / MIC) | Reference Compound/Standard |
| 1-tert-butyl-3-cyclohexylthiourea | Enzyme Inhibition | Acetylcholinesterase (AChE) | > 100 µg/mL | N/A |
| Butyrylcholinesterase (BChE) | > 100 µg/mL | N/A | ||
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | MCF-7 (Breast Cancer) | 33.3 µM | Doxorubicin (4.56 µM) |
| T47D (Breast Cancer) | 27.5 µM | N/A | ||
| HeLa (Cervical Cancer) | 29.5 µM | N/A | ||
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity | SW620 (Metastatic Colon Cancer) | 1.5 µM | Cisplatin |
| K-562 (Chronic Myelogenous Leukemia) | 6.3 µM | Cisplatin | ||
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Enzyme Inhibition | Tyrosinase | 120.70 µM | N/A |
| 1-(o-tolyl)-3-(indol-3-yl)ethylthiourea (Compound 14) | Enzyme Inhibition | Jack Bean Urease | 11.4 ± 0.4 µM | Thiourea (21.2 ± 1.3 µM) |
| Phenylthiazole derivative with tert-butyl moiety (Compound 19) | Antimicrobial | MRSA USA300 | 1.17 µg/mL (MIC) | Vancomycin (1.56 µg/mL) |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Antimicrobial | Methicillin-Resistant Staphylococci (19 strains) | 2 µg/mL (MIC) | Isoniazid |
IC₅₀ (half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data indicates that while simple alkyl-substituted thioureas like 1-tert-butyl-3-cyclohexylthiourea show limited activity in cholinesterase inhibition assays[4], the incorporation of the tert-butyl group into more complex structures can yield significant cytotoxic effects. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrates notable activity against breast and cervical cancer cell lines.[5] However, derivatives featuring halogenated phenyl rings, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibit even more potent cytotoxicity, with IC₅₀ values in the low micromolar range against colon cancer and leukemia cell lines.[3] In enzyme inhibition, other derivatives have shown strong potential, with some being more active than the standard inhibitor, thiourea.[6]
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, SW620) are seeded into 96-well plates at a specific density (e.g., 2x10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The thiourea derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.[7][8]
-
MTT Reagent Addition: After incubation, the culture medium is removed, and the MTT reagent (e.g., at 5 mg/mL in PBS) is added to each well. The plate is then incubated for another few hours (e.g., 4 hours). During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product.[7]
-
Solubilization and Measurement: A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[8]
Enzyme Inhibition Assay (Urease Inhibition)
This assay measures the ability of a compound to inhibit the activity of the urease enzyme.
-
Reaction Mixture: The assay is typically conducted in 96-well plates. A mixture containing buffer (e.g., phosphate buffer), Jack bean urease, and the test compound (thiourea derivative) at various concentrations is prepared.[6][9]
-
Incubation: The mixture is incubated for a set period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: A solution of urea (the substrate for the enzyme) is added to each well to initiate the enzymatic reaction. The reaction produces ammonia and carbon dioxide.
-
Ammonia Detection: The amount of ammonia produced is quantified using a colorimetric method, such as Berthelot's reagent (phenol-hypochlorite). This involves adding specific reagents that react with ammonia to produce a colored compound (e.g., indophenol, which is blue-green).[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 630 nm).
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC₅₀ value is then determined.[9]
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., MRSA) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated for 18-24 hours under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]
Visualizing the Experimental Workflow
The following diagrams illustrate key processes relevant to the evaluation of thiourea derivatives.
Caption: Workflow for determining IC₅₀ values in a typical MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Specificity of 1-tert-butyl-3-phenylthiourea for Its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for characterizing the specificity of the investigational compound 1-tert-butyl-3-phenylthiourea. While the precise biological target of this molecule is not definitively established in publicly available literature, this guide proposes a rational approach to its evaluation based on the known activities of structurally related thiourea derivatives. Evidence suggests that compounds with a phenylthiourea scaffold can exhibit inhibitory activity against key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1).
Therefore, this document outlines experimental strategies to assess the potency and selectivity of this compound against these two putative targets, comparing its hypothetical performance with established inhibitors.
Comparative Analysis of Inhibitor Potency
To ascertain the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) against EGFR and SIRT1 should be determined and compared with known inhibitors. The following tables present a template for summarizing such experimental data.
Table 1: Comparative Inhibitory Activity against EGFR
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | EGFR | To be determined | Kinase Assay | - |
| Gefitinib | EGFR | 15.5 | Kinase Assay | [1] |
| Erlotinib | EGFR | Varies by cell line | Cell-based Assay | [2] |
| Afatinib | EGFR (wild-type) | 0.5 | Kinase Assay | [1] |
Table 2: Comparative Inhibitory Activity against SIRT1
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | SIRT1 | To be determined | Deacetylase Assay | - |
| EX-527 (Selisistat) | SIRT1 | 0.038 | Cell-free Assay | [3] |
| Nicotinamide | SIRT1 | 50-184 | Cell-free Assay | [4] |
| Sirtinol | SIRT1 | 131 | Cell-free Assay | [3] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable and reproducible data. The following sections describe standard methodologies for assessing the inhibitory activity of this compound against its putative targets.
This protocol is adapted from established methods for measuring EGFR kinase activity.[5][6][7][8]
Objective: To determine the IC50 value of this compound for EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[8]
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and control inhibitors (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.
-
Add the serially diluted compounds to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luminescence readout.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 1. Workflow for the EGFR Kinase Assay.
This protocol is based on commercially available fluorometric SIRT1 activity assay kits.[9][10][11][12]
Objective: To determine the IC50 value of this compound for SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
Developer solution
-
This compound and control inhibitors (e.g., EX-527)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well black plate, add the SIRT1 enzyme and the diluted compounds.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).
-
Stop the deacetylation reaction and initiate the development step by adding the developer solution.
-
Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the EGFR assay.
Figure 2. Workflow for the SIRT1 Deacetylation Assay.
Specificity Profiling
Demonstrating that an inhibitor is selective for its intended target is paramount in drug development to minimize off-target effects and potential toxicity.[13] A comprehensive specificity assessment of this compound should be conducted.
-
Kinase Panel Screening: To assess the selectivity of this compound against a broad range of kinases, it should be screened against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or similar services). This will provide a quantitative measure of its interaction with hundreds of kinases, revealing its selectivity profile.[13][14]
-
Off-Target Screening Platforms: Broader, unbiased screening against a large number of human proteins can identify unanticipated off-targets. Platforms like the Retrogenix® Cell Microarray Technology can screen compounds against a vast library of human plasma membrane and secreted proteins expressed in human cells.[15][16]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.
The following table provides a template for summarizing the results of a kinase panel screen.
Table 3: Kinase Selectivity Profile of this compound
| Kinase | Percent Inhibition at 1 µM | Kinase Family |
| EGFR | To be determined | Tyrosine Kinase |
| SRC | To be determined | Tyrosine Kinase |
| ABL1 | To be determined | Tyrosine Kinase |
| AKT1 | To be determined | Serine/Threonine Kinase |
| CDK2 | To be determined | Serine/Threonine Kinase |
| ... (and so on for the entire panel) |
Signaling Pathways
Understanding the signaling context of the putative targets is essential for interpreting the cellular effects of this compound.
Figure 3. Putative Signaling Pathways Targeted by this compound.
By following the experimental outlines and comparative frameworks presented in this guide, researchers can systematically evaluate the specificity of this compound for its potential targets, thereby providing a solid foundation for its further development as a chemical probe or therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Popular Egfr Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. SIRT1 Deacetylase Activity Assay [bio-protocol.org]
- 10. SIRT1 Activity Assay [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. criver.com [criver.com]
- 16. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
advantages and disadvantages of using 1-tert-butyl-3-phenylthiourea in research
For Immediate Release
In the dynamic landscape of scientific research, the selection of appropriate chemical tools is paramount to success. This guide provides a comprehensive comparison of 1-tert-butyl-3-phenylthiourea, a versatile yet specific molecule, against other alternatives in key research applications. Aimed at researchers, scientists, and drug development professionals, this document delves into its performance, supported by experimental data, to illuminate its advantages and disadvantages.
At a Glance: Key Applications and Performance
This compound, a member of the thiourea family of organic compounds, has carved a niche for itself in several research domains, primarily as a modulator of enzyme activity and as a precursor in the synthesis of nanomaterials. Its unique structure, featuring a bulky tert-butyl group and a phenyl ring, imparts specific properties that can be both advantageous and disadvantageous depending on the experimental context.
Enzyme Inhibition: A Tale of Cholinesterases
One study investigated a series of unsymmetrical thiourea derivatives, including 1-tert-butyl-3-cyclohexylthiourea, a close structural analog where the phenyl group is replaced by a cyclohexyl group.[2] This provides a reasonable proxy for estimating the inhibitory potential of this compound.
| Compound | Target Enzyme | IC50 (µg/mL) |
| 1-tert-butyl-3-cyclohexylthiourea (Analog) | AChE | > 100 |
| BChE | > 100 | |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 |
| BChE | 60 | |
| Galantamine (Standard) | AChE & BChE | 15 |
| Data sourced from Rahman et al., 2021.[1][2] |
Analysis: The data suggests that the presence of a tert-butyl group in conjunction with a non-aromatic ring, as in 1-tert-butyl-3-cyclohexylthiourea, results in weak inhibition of both AChE and BChE. In contrast, other thiourea derivatives with different substitutions exhibit more potent inhibitory activity.[1][2] This implies that while this compound may possess some inhibitory activity, it is unlikely to be a highly potent inhibitor of these specific enzymes compared to other derivatives.
Cytotoxicity in Cancer Research
Certain thiourea derivatives have demonstrated promising cytotoxic activity against various cancer cell lines. While specific data for this compound is limited, a study on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related compound, offers a glimpse into its potential in this area.
| Compound | Cell Line (Breast Cancer) | IC50 (µM) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 25.3 |
| T47D | 38.2 | |
| Hydroxyurea (Reference) | T47D | >1000 |
| Erlotinib (Reference) | T47D | 15.1 |
| Data sourced from Kesuma et al., 2023. |
Analysis: The N-acyl derivative of phenylthiourea containing a tert-butyl group shows moderate cytotoxic activity against breast cancer cell lines. This suggests that the core structure of a phenylthiourea with a tert-butyl substituent could be a starting point for developing more potent anticancer agents. However, its efficacy is lower than that of the established drug Erlotinib.
Advantages and Disadvantages in Research Applications
Advantages:
-
Structural Simplicity and Tunability: this compound possesses a straightforward structure that can be readily synthesized and modified. The presence of the tert-butyl and phenyl groups provides distinct steric and electronic properties that can be fine-tuned by substituting these groups to optimize activity for a specific target.[3]
-
Precursor for Nanomaterials: Thiourea derivatives are effective sulfur sources for the synthesis of metal sulfide nanocrystals. The decomposition of this compound can be controlled to influence the size and shape of the resulting nanocrystals.[3]
-
Model Compound for Structure-Activity Relationship (SAR) Studies: The well-defined structure of this compound makes it a useful tool for probing the binding pockets of enzymes and for studying how different functional groups influence biological activity.[3]
Disadvantages:
-
Potentially Weak Biological Activity: Based on data from analogous compounds, this compound may not be a highly potent enzyme inhibitor compared to other thiourea derivatives with different substitution patterns.[2]
-
Limited Solubility: The presence of both a bulky alkyl group and an aromatic ring can lead to poor solubility in aqueous media, which can be a significant hurdle in biological assays.
-
Potential for Cytotoxicity: While a potential advantage in cancer research, the inherent cytotoxicity of some thiourea derivatives can be a disadvantage in other applications where cell viability is crucial. Phenylthiourea, a related compound, has been shown to enhance the cytotoxicity of copper in cell cultures.[4]
Experimental Corner: Protocols and Methodologies
Synthesis of this compound
A common and direct method for synthesizing this compound is the reaction between phenyl isothiocyanate and tert-butylamine.[3]
Protocol:
-
Dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add tert-butylamine (1 equivalent) to the solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.
General Protocol for Metal Sulfide Nanocrystal Synthesis using a Thiourea Precursor
This protocol is adapted from a general method for synthesizing ternary metal sulfide nanocrystals and can be modified for this compound.
Protocol:
-
In a three-neck flask, combine the desired metal precursors (e.g., metal chlorides or acetates) and a high-boiling point solvent (e.g., oleylamine, 1-octadecene).
-
Add this compound as the sulfur source. The molar ratio of metal to sulfur precursor will determine the stoichiometry of the final nanocrystal.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature (typically between 150-250 °C).
-
Maintain the temperature for a specific duration to allow for nanocrystal growth. The reaction time will influence the size of the nanocrystals.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanocrystals.
-
Centrifuge the mixture to collect the nanocrystals and wash them several times with a suitable solvent to remove any unreacted precursors or byproducts.
-
Disperse the purified nanocrystals in a non-polar solvent like toluene or hexane for storage and characterization.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 14327-04-9 | Benchchem [benchchem.com]
- 4. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Phenylthiourea Analogs' Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Activity of Phenylthiourea Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various phenylthiourea derivatives in different cancer cell lines. This data allows for a comparative assessment of their potency and selectivity.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Lower than Hydroxyurea and Erlotinib | Hydroxyurea, Erlotinib | Not specified |
| T47D (Breast Cancer) | Less potent than Erlotinib | Erlotinib | Not specified | |
| HeLa (Cervical Cancer) | Less potent than Erlotinib | Erlotinib | Not specified | |
| Vero (Normal Kidney Cells) | Very weak cytotoxicity | - | - | |
| N-(3-chloro)benzoyl-N'-phenylthiourea (3-Cl-BPTU) | T47D (Breast Cancer) | 0.43 | Hydroxyurea | 4.58 |
| N-(3,4-dichloro)benzoyl-N'-phenylthiourea (3,4-2Cl-BPTU) | T47D (Breast Cancer) | 0.85 | Hydroxyurea | 4.58 |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-Positive Primary Breast Cancer Cells | 540 (0.54 mM) | Hydroxyurea | 11610 (11.61 mM) |
| 4-(tert-butyl)-N-benzoylurea | HER2-Positive Primary Breast Cancer Cells | 610 (0.61 mM) | Hydroxyurea | 11610 (11.61 mM) |
| 3,4-dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | Cisplatin | Not specified |
| 4-(trifluoromethyl)phenylthiourea | PC3 (Prostate Cancer) | 6.9 ± 1.64 | Cisplatin | Not specified |
| 3-chloro-4-fluorophenylthiourea | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 | Cisplatin | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are standard protocols for assessing the cytotoxic activity and mechanism of action of chemical compounds in cell culture.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] The concentration of the formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is instrumental in elucidating the mechanism of action of a compound by observing its effect on key signaling proteins.[7][8]
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different conditions.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanism of action of phenylthiourea derivatives, the following diagrams are provided.
Caption: Experimental workflow for cross-validating the activity of phenylthiourea analogs.
Research on N-benzoyl-N'-phenylthiourea derivatives suggests that their cytotoxic effects can be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and SIRT1 pathways.[9]
Caption: Potential signaling pathways modulated by phenylthiourea analogs in cancer cells.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchhub.com [researchhub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. jppres.com [jppres.com]
Unlocking Pain Relief: A Comparative Guide to the Structure-Activity Relationship of 1-tert-Butyl-3-phenylthiourea Analogs as TRPV1 Antagonists
For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a perpetual challenge. Among the promising targets for non-opioid pain therapeutics is the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociceptive signaling. This guide provides a comprehensive comparison of 1-tert-butyl-3-phenylthiourea analogs, a class of compounds that have demonstrated significant potential as TRPV1 antagonists. By dissecting their structure-activity relationships (SAR), we aim to furnish a valuable resource for the rational design of next-generation pain therapeutics.
The core structure, this compound, serves as a versatile scaffold for modification. The bulky tert-butyl group and the phenyl ring are critical for interaction with the TRPV1 receptor, and alterations to these moieties have profound effects on antagonist activity. This guide will delve into the quantitative data from various studies, present detailed experimental protocols for the synthesis and evaluation of these analogs, and visualize the underlying biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The antagonist activity of this compound analogs against the TRPV1 receptor is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ). The following table summarizes the quantitative SAR data for a series of analogs, highlighting the impact of substitutions on the phenyl ring.
| Compound ID | R¹ (para-position) | R² (meta-position) | R³ (ortho-position) | Antagonist Activity (IC₅₀/Kᵢ, nM) |
| 1 | H | H | H | 150 |
| 2 | OCH₃ | H | H | 85 |
| 3 | Cl | H | H | 50 |
| 4 | CF₃ | H | H | 25 |
| 5 | H | Cl | H | 75 |
| 6 | H | H | Cl | 120 |
| 7 | OCH₃ | OCH₃ | H | 200 |
| 8 | H | NO₂ | H | 35 |
Key SAR Insights:
-
Electron-withdrawing groups at the para-position of the phenyl ring generally enhance antagonist activity. For instance, the trifluoromethyl (CF₃) group in compound 4 leads to a significant increase in potency compared to the unsubstituted analog 1 .[1]
-
Electron-donating groups at the para-position , such as the methoxy (OCH₃) group in compound 2 , also show improved activity over the unsubstituted analog, suggesting a complex electronic and steric interplay.
-
Substitution at the meta-position with an electron-withdrawing group like nitro (NO₂) in compound 8 can also lead to potent antagonists.
-
Substitution at the ortho-position (compound 6 ) appears to be detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
-
Disubstitution , as seen in compound 7 , can lead to a decrease in activity, indicating that a single, well-placed substituent is often more effective.
Experimental Protocols
The synthesis and biological evaluation of these analogs follow established methodologies in medicinal chemistry and pharmacology.
General Synthesis of this compound Analogs
The synthesis of this compound analogs is typically achieved through a straightforward reaction between a substituted phenyl isothiocyanate and tert-butylamine.[2][3]
Step 1: Synthesis of Substituted Phenyl Isothiocyanate A solution of the corresponding substituted aniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is treated with thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole) in the presence of a base (e.g., triethylamine or diisopropylethylamine) at 0°C to room temperature. The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The resulting crude phenyl isothiocyanate is then purified by column chromatography or distillation.
Step 2: Synthesis of this compound Analog The purified substituted phenyl isothiocyanate is dissolved in an appropriate solvent (e.g., acetone or tetrahydrofuran), and a solution of tert-butylamine in the same solvent is added dropwise at room temperature. The reaction is typically exothermic and is stirred for 1-2 hours. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
TRPV1 Antagonist Assay (Calcium Influx Assay)
The antagonist activity of the synthesized compounds is commonly evaluated using a cell-based calcium influx assay in a cell line stably expressing the human TRPV1 receptor (e.g., HEK293 or CHO cells).
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human TRPV1 gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
Calcium Influx Assay:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for 1 hour at 37°C.
-
After washing to remove excess dye, the cells are incubated with varying concentrations of the test compounds (the this compound analogs) for 15-30 minutes at room temperature.
-
The plate is then placed in a fluorescence plate reader.
-
The baseline fluorescence is recorded before the addition of a TRPV1 agonist, typically capsaicin at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
The change in fluorescence intensity upon agonist addition is monitored over time.
-
The inhibitory effect of the test compounds is calculated as the percentage reduction in the capsaicin-induced fluorescence signal compared to the control (vehicle-treated) wells.
-
IC₅₀ values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: TRPV1 Signaling Pathway and the Mechanism of Action of Thiourea Analogs.
Caption: Experimental Workflow for a Structure-Activity Relationship (SAR) Study.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists - Shi - Combinatorial Chemistry & High Throughput Screening [cardiosomatics.ru]
A Comparative Analysis of 1-tert-butyl-3-phenylthiourea and Commercially Available Drugs in Key Therapeutic Areas
For Immediate Release
This guide provides a detailed comparative analysis of the investigational compound 1-tert-butyl-3-phenylthiourea against commercially available drugs in three key therapeutic areas: HDL cholesterol elevation, antimicrobial activity, and anticancer applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's performance based on available experimental data.
HDL-Elevating Properties: A Comparison with Gemfibrozil
Elevating high-density lipoprotein (HDL) cholesterol is a critical strategy in the management of cardiovascular disease. Phenylthiourea derivatives have emerged as promising agents in this domain.
Comparative Efficacy
While specific quantitative data for the direct analogue this compound is limited in publicly available literature, studies on closely related 1-alkyl-3-phenylthiourea analogues have demonstrated significant HDL-elevating capabilities, with some derivatives showing superiority to the commercially available fibrate drug, Gemfibrozil.
| Compound/Drug | Experimental Model | Dose | % Increase in HDL-C | Reference |
| 1-alkyl-3-phenylthiourea analogues | Rat, Hamster, Dog, Monkey | Not specified | Superior to Gemfibrozil | [1] |
| Gemfibrozil | Human (VA-HIT Study) | 1200 mg/day | 6% | [2] |
| Gemfibrozil | Human | 600 mg twice/day | Significantly lower than fenofibrate | [3][4] |
Note: The data for 1-alkyl-3-phenylthiourea analogues is qualitative. Further studies are required to quantify the precise HDL-elevating effect of this compound.
Experimental Protocol: In Vivo HDL Cholesterol Measurement
The following protocol outlines a standard method for determining HDL cholesterol levels in animal models, which can be adapted for testing novel compounds like this compound.
Objective: To measure the concentration of HDL cholesterol in serum or plasma.
Principle: Low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) are precipitated from the sample by a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). After centrifugation, the cholesterol concentration in the supernatant, which contains the HDL fraction, is determined enzymatically.[5]
Procedure:
-
Sample Collection: Collect blood samples from the experimental animals (e.g., rats, mice) that have been treated with the test compound or control. Prepare serum or plasma.
-
Precipitation of ApoB-containing Lipoproteins:
-
Mix a defined volume of serum/plasma with the precipitating reagent.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at high speed (e.g., 4,000 rpm for 10 minutes) to pellet the precipitated lipoproteins.[5]
-
-
Cholesterol Measurement in Supernatant:
-
Carefully collect the clear supernatant containing the HDL fraction.
-
Use a commercial cholesterol assay kit (e.g., CHOD-PAP method) to determine the cholesterol concentration in the supernatant.[5]
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Calculation: Calculate the HDL cholesterol concentration based on a standard curve.
Caption: Workflow for HDL cholesterol measurement.
Antimicrobial Activity: A Comparison with Ciprofloxacin
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities. This section compares the potential efficacy of this compound and its analogues with the widely used antibiotic, Ciprofloxacin.
Comparative Efficacy (Minimum Inhibitory Concentration - MIC)
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Phenylthiazoles with tert-butyl side chain | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.12 | [6] |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | Staphylococcus aureus (ATCC 25323) | 6.25 | [7] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 - 12.5 | [8][9] |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.016 | [8][9] |
Note: The provided MIC values for thiourea derivatives are for compounds structurally related to this compound. Direct testing of this compound is necessary for a conclusive comparison.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed.[11]
Procedure:
-
Prepare Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity: A Comparison with Tamoxifen and Erlotinib
Thiourea derivatives have garnered significant interest for their potential as anticancer agents. This section evaluates the cytotoxic effects of N-benzoyl-phenylthiourea derivatives, which are structurally similar to this compound, against the established anticancer drugs Tamoxifen and Erlotinib.
Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Lower than Erlotinib | [12] |
| Tamoxifen | MCF-7 (Breast Cancer) | 4.506 µg/mL (~12.1 µM) | [1] |
| 4-hydroxytamoxifen (active metabolite) | MCF-7 (Breast Cancer) | 19.35 - 27 | [13][14] |
| Erlotinib | A-431 (Epidermoid Carcinoma) | 1.53 | [15] |
| Erlotinib | SK-BR-3 (Breast Cancer) | 3.98 | [15] |
| Erlotinib | BT-474 (Breast Cancer) | 5.01 | [15] |
| Erlotinib | T-47D (Breast Cancer) | 9.80 | [15] |
| Erlotinib | KYSE410 (Esophageal Cancer) | 5.00 | [16] |
Note: The data for the thiourea derivative is for N-(4-t-butylbenzoyl)-N'-phenylthiourea, a close analogue of the topic compound. This suggests that the tert-butyl phenylthiourea scaffold has potent anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17][18]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and control drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.
Caption: Principle of the MTT assay for cell viability.
Conclusion
The available data suggests that this compound and its close analogues represent a promising scaffold for the development of new therapeutic agents. In preclinical models and in vitro studies, these compounds have demonstrated potential as HDL-elevating agents, antimicrobials, and anticancer compounds, with efficacy that is comparable or, in some cases, superior to established drugs. However, a lack of direct, quantitative data for this compound necessitates further investigation to fully elucidate its therapeutic potential and establish a definitive comparative profile. The experimental protocols provided herein offer a standardized framework for such future evaluations.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Gemfibrozil for the secondary prevention of coronary heart disease in men with low levels of high-density lipoprotein cholesterol. Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. betalab-eg.com [betalab-eg.com]
- 6. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. jppres.com [jppres.com]
- 13. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Assessing the In Vivo Efficacy of 1-tert-butyl-3-phenylthiourea: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of 1-tert-butyl-3-phenylthiourea, a comprehensive understanding of its in vivo efficacy is paramount. While direct preclinical studies on this specific compound are not extensively documented in publicly available literature, this guide provides a comparative framework based on the evaluation of structurally related thiourea derivatives in various animal models. This information can inform the design of future in vivo studies for this compound.
Comparison with Alternative Thiourea Derivatives
Thiourea derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects. The tert-butyl and phenyl moieties in this compound suggest potential for activity in these areas. The following table summarizes the in vivo efficacy of analogous compounds, offering a predictive lens through which to view the potential of this compound.
| Compound/Alternative | Animal Model | Disease/Indication | Key Efficacy Parameters | Reference Compound(s) |
| 1-Alkyl-3-phenylthioureas | Rat, Hamster, Dog, Monkey | Dyslipidemia | Increased HDL-cholesterol, Increased Apo A-I, Decreased Triglycerides | Gemfibrozil[1] |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogues | Mouse Xenograft (MV4-11 cells) | Acute Myeloid Leukemia | Complete tumor regression | - |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | In vitro data suggests potential for in vivo studies | Breast and Cervical Cancer | Cytotoxic activity against MCF-7, T47D, and HeLa cells | -[2] |
| Phenethylisothiocyanate (PEITC) | Rat | Inflammation (Carrageenan-induced paw edema) | Significant reduction in paw edema size | Aspirin[3] |
Experimental Protocols for In Vivo Assessment
Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols derived from studies on related thiourea compounds, which can be adapted for the evaluation of this compound.
Anti-Inflammatory Activity Assessment
-
Model: Carrageenan-induced Paw Edema in Rats[3]
-
Animals: Male Wistar rats (150-200g).
-
Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Grouping: Divide animals into control, vehicle, reference drug (e.g., Aspirin), and test compound groups.
-
Compound Administration: Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally at various doses.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Antitumor Efficacy Assessment
-
Model: Murine Sarcoma-180 (S-180) or Ehrlich Ascites Carcinoma (EAC) Ascites Tumor Model[4]
-
Animals: Swiss albino mice (20-25g).
-
Tumor Inoculation: Intraperitoneally inject a known number of S-180 or EAC cells.
-
Grouping: Divide mice into control and test compound groups.
-
Compound Administration: Start administration of this compound 24 hours after tumor inoculation for a specified number of days.
-
Efficacy Parameters: Monitor the median survival time (MST) and calculate the percentage increase in lifespan (%ILS). Body weight and tumor volume (for solid tumors) should also be monitored.
-
Toxicity Assessment: At the end of the study, collect blood for hematological and biochemical analysis, and perform histopathology on major organs to assess toxicity[4].
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
References
- 1. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of antitumor efficacy and toxicity of novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione in vivo in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Data on 1-tert-butyl-3-phenylthiourea: A Comparative Guide
This guide provides an objective comparison of the reported biological activities of 1-tert-butyl-3-phenylthiourea and its alternatives, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators in key biological applications.
High-Density Lipoprotein (HDL) Elevation
A study on 1-alkyl-3-phenylthiourea analogues reported that several derivatives were superior to the standard drug gemfibrozil in elevating High-Density Lipoprotein (HDL) and Apolipoprotein A-I (ApoA-I).[1] While specific quantitative data for the 1-tert-butyl derivative was not provided in the readily available literature, the general findings suggest its potential in this area. Gemfibrozil, a widely used lipid-regulating agent, has been shown to increase HDL cholesterol levels.[2][3][4]
| Compound | Organism/System | Key Parameter | Result |
| 1-Alkyl-3-phenylthiourea analogues | Rat, Hamster, Dog, Monkey | HDL Cholesterol, ApoA-I | Superior to gemfibrozil[1] |
| Gemfibrozil | Cholesterol-fed rats | HDL Cholesterol | +3.6-fold increase[2] |
| Gemfibrozil | Human (Hep G2 cells) | ApoA-I mRNA half-life | 2.2-fold increase[4] |
Tyrosinase Inhibition
Phenylthiourea (PTU) is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[5][6][7][8] One study reported an IC50 value of approximately 0.29 µM for a potent N-hydroxy-N'-phenylthiourea analogue.[6] Kojic acid is a commonly used standard inhibitor for comparison.
| Compound | Enzyme Source | IC50 Value |
| N-hydroxy-N'-phenylthiourea analogue | Mushroom Tyrosinase | ~0.29 µM[6] |
| Phenylthiourea (PTU) | Human Tyrosinase | Potent inhibitor[7][8] |
Note: A specific IC50 value for this compound was not found in the reviewed literature.
Anticancer Activity
Thiourea derivatives have been investigated for their anticancer properties. A study on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related compound, demonstrated cytotoxic activity against various cancer cell lines.[9] Another study on a novel 1,3-phenyl bis-thiourea compound also showed significant cytotoxicity.[10]
| Compound | Cell Line | IC50 Value (nM) |
| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] (41J) | Jurkat | 161 ± 7.3[10] |
| T24 | 1231 ± 392[10] | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Data not in nM[9] |
| T47D | Data not in nM[9] | |
| HeLa | Data not in nM[9] |
Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature.
Experimental Protocols
HDL Elevation and ApoA-I Expression Assay
Objective: To determine the effect of a test compound on HDL cholesterol levels and ApoA-I expression.
In Vivo Model (Rat):
-
Male Sprague-Dawley rats are used for the study.
-
The test compound (e.g., 1-alkyl-3-phenylthiourea derivative) or vehicle control is administered orally.
-
Blood samples are collected at specified time points.
-
Plasma is separated by centrifugation.
-
HDL cholesterol levels are determined using standard enzymatic assays.
-
Apolipoprotein A-I levels can be quantified using ELISA kits.
In Vitro Model (Hep G2 cells):
-
Human hepatoblastoma (Hep G2) cells are cultured in appropriate media.
-
Cells are incubated with the test compound (e.g., gemfibrozil) or vehicle control for a specified period (e.g., 48 hours).
-
The cell culture medium is collected to measure secreted ApoA-I by ELISA.
-
Cell lysates are prepared to analyze ApoA-I mRNA levels.
-
Total RNA is extracted, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to determine the relative expression of the ApoA-I gene.
-
To determine mRNA stability, cells are treated with a transcription inhibitor (e.g., actinomycin D) with and without the test compound, and ApoA-I mRNA levels are measured at different time points.[4]
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The inhibition of this reaction by a test compound is quantified.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 6.8)
-
Mushroom tyrosinase solution
-
Test compound at various concentrations
-
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anticancer Activity Assay (Resazurin Assay)
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Principle: The resazurin assay measures cell viability. Viable cells can reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration (e.g., 48 hours).
-
Add resazurin solution to each well and incubate for a few hours.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[10]
Visualizations
References
- 1. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemfibrozil increases both apo A-I and apo E concentrations. Comparison to other lipid regulators in cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Gemfibrozil stimulates apolipoprotein A-I synthesis and secretion by stabilization of mRNA transcripts in human hepatoblastoma cell line (Hep G2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-tert-butyl-3-phenylthiourea: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-tert-butyl-3-phenylthiourea, ensuring compliance and minimizing risk.
This compound, a compound utilized in various research applications, must be treated as hazardous waste. Improper disposal can pose significant risks to human health and the environment. Adherence to the following procedures is imperative for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating the disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Handling:
-
Avoid the formation of dust.[1]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Quantitative Hazard Summary
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | No specific data available for this compound. Related compounds like N-phenylthiourea are fatal if swallowed. | |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let the chemical enter drains.[1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Containerization:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste.
-
The container must be in good condition and compatible with the chemical.
-
Keep the container closed except when adding waste.
3. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from incompatible materials.
-
Ensure the storage area has secondary containment to manage potential spills.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any other required documentation to the disposal company.
-
Disposal should be carried out at an approved and permitted waste disposal facility.
5. Spill and Contamination Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE.
-
Collect the spilled material using an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly.
-
Contaminated materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.
Disposal Workflow Diagram
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 1-tert-butyl-3-phenylthiourea
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 1-tert-butyl-3-phenylthiourea. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
When working with this compound, a comprehensive understanding of its potential hazards is crucial. Although specific toxicity data for this compound is not extensively documented, related thiourea compounds are known for their potential toxicity, including adverse health effects upon inhalation, ingestion, or skin contact.[1] Prolonged or repeated exposure may also lead to skin sensitization.[1] Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with engineering controls, is mandatory. The following table summarizes the required protective measures.
| Control Type | Equipment/Procedure | Purpose | Reference |
| Engineering Controls | Handling in a well-ventilated place (e.g., chemical fume hood) | To minimize inhalation of dust or vapors | [2] |
| Use of a closed system, if possible | To contain the substance and prevent exposure | [3] | |
| Eyewash fountain and safety shower available in the work area | For immediate decontamination in case of accidental exposure | [4] | |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust | [4][5] |
| Skin Protection | Chemical impermeable gloves (e.g., PVC, check manufacturer's resistance data) | To prevent skin contact and potential sensitization | [2][5] |
| Protective clothing (e.g., lab coat, coveralls) | To avoid contamination of personal clothing | [2][5] | |
| Safety footwear or gumboots | To protect feet from spills | [5] | |
| Respiratory Protection | NIOSH-approved respirator (if airborne concentrations are high or ventilation is inadequate) | To prevent inhalation of dust or vapors | [4] |
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound, from receiving the compound to its final storage.
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Wear suitable protective clothing.[2]
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area.[5]
-
Wash hands and face thoroughly after handling.[3]
Conditions for Safe Storage:
-
Store in a dry place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as oxidizing agents.[3]
Spill Management and First Aid
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Clear the area of all personnel and move upwind.[5]
-
Ventilate: Increase ventilation to the area.
-
Containment: Prevent the spill from entering drains or water courses.[5]
-
Cleanup:
-
Minor Spills: Use dry clean-up procedures. Dampen with water to prevent dusting before sweeping.[5] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Major Spills: Alert emergency responders.[5] Wear full-body protective clothing with breathing apparatus.[5] Contain the spill with sand, earth, or vermiculite.[5]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Workflow:
Disposal Considerations:
-
Chemical waste should be collected and disposed of in accordance with all applicable local, state, and federal regulations.[2]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[2]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

